3-Nitro-4-pyrrolidin-1-ylbenzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-nitro-4-pyrrolidin-1-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c14-11(15)8-3-4-9(10(7-8)13(16)17)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTQASLRSMDHRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80394878 | |
| Record name | 3-nitro-4-pyrrolidin-1-ylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80394878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40832-81-3 | |
| Record name | 3-nitro-4-pyrrolidin-1-ylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80394878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide to 3-Nitro-4-pyrrolidin-1-ylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 3-Nitro-4-pyrrolidin-1-ylbenzoic acid, a compound of interest in medicinal chemistry. This document compiles available data on its physicochemical characteristics and outlines a general synthetic approach based on related methodologies.
Core Physical Properties
Quantitative data for this compound is summarized in the table below. It is important to note that while a melting point has been experimentally determined, the boiling point and density are calculated values and should be considered as estimates.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂N₂O₄ | |
| Molecular Weight | 236.22 g/mol | |
| Melting Point | 251 °C (with decomposition) | [1] |
| Boiling Point | 442.8 °C at 760 mmHg (calculated) | [1] |
| Density | 1.403 g/cm³ (calculated) | [1] |
| CAS Number | 40832-81-3 |
Currently, specific experimental data on the solubility of this compound in various solvents is not available in the reviewed literature.
Synthesis and Experimental Protocols
A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly available in peer-reviewed journals. However, patent literature describes a general synthetic methodology for this class of compounds, suggesting a plausible route via a palladium-catalyzed coupling reaction followed by hydrolysis.
General Synthetic Approach: Palladium-Catalyzed Amination and Hydrolysis
The synthesis of this compound can be envisioned through a two-step process, as outlined in the workflow below. This approach is based on established methods for the synthesis of similar N-aryl amines.
Experimental Protocol (General Description):
-
Palladium-Catalyzed Amination: A mixture of a 4-bromo-3-nitrobenzoic ester, pyrrolidine, a palladium catalyst (such as palladium(II) acetate), a suitable ligand (like BINAP), and a base (for example, cesium carbonate) is heated in an appropriate solvent (such as dioxane) at a temperature ranging from 80 to 120 °C for several hours. The progress of the reaction would be monitored by a suitable technique like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is worked up to isolate the intermediate ester.
-
Ester Hydrolysis: The isolated intermediate, ethyl 3-nitro-4-(pyrrolidin-1-yl)benzoate, is then subjected to hydrolysis. This is typically achieved by treating the ester with a metal hydroxide, such as lithium hydroxide or sodium hydroxide, in a solvent mixture like tetrahydrofuran (THF) and water. The reaction is usually carried out at room temperature until the starting material is consumed. Acidification of the reaction mixture would then precipitate the final product, this compound, which can be collected by filtration and purified, for instance, by recrystallization.
Biological Context and Signaling Pathways
While detailed experimental studies on the biological activity of this compound are limited, patent literature suggests its potential as an immunosuppressive agent and a modulator of the sphingosine-1-phosphate receptor 1 (S1P1).[1] The S1P1 signaling pathway plays a crucial role in lymphocyte trafficking and immune responses.
The logical relationship for the proposed mechanism of action is depicted in the diagram below.
References
3-Nitro-4-pyrrolidin-1-ylbenzoic acid chemical structure and characterization
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data for 3-Nitro-4-pyrrolidin-1-ylbenzoic acid is limited. The following information regarding its synthesis and characterization is based on established chemical principles and data from structurally analogous compounds.
Chemical Structure and Properties
This compound is a substituted aromatic carboxylic acid. Its structure features a benzoic acid core with a nitro group at position 3 and a pyrrolidine ring attached at position 4.
Chemical Structure:
Caption: Chemical structure of this compound.
Table 1: General Chemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₂N₂O₄ |
| Molecular Weight | 236.23 g/mol |
| CAS Number | 40832-81-3 |
| Appearance | Expected to be a solid |
Proposed Synthesis
A plausible and efficient method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This would involve reacting a 4-halo-3-nitrobenzoic acid, such as 4-fluoro-3-nitrobenzoic acid or 4-chloro-3-nitrobenzoic acid, with pyrrolidine. The electron-withdrawing nitro group in the ortho position to the halogen activates the aromatic ring for nucleophilic attack by the secondary amine, pyrrolidine.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on general procedures for similar nucleophilic aromatic substitution reactions.
-
Reaction Setup: To a round-bottom flask, add 4-fluoro-3-nitrobenzoic acid (1 equivalent) and a suitable base such as potassium carbonate (2-3 equivalents).
-
Solvent Addition: Add a polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to dissolve the reactants.
-
Nucleophile Addition: Add pyrrolidine (1.1-1.5 equivalents) dropwise to the stirred reaction mixture at room temperature.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Acidification: Acidify the aqueous mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4. This will precipitate the carboxylic acid product.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it with cold water to remove any inorganic salts.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Characterization
Due to the lack of specific experimental data, the following characterization information is predicted based on the analysis of structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 | Singlet | 1H | -COOH |
| ~8.2 | Doublet | 1H | Ar-H (ortho to -COOH, meta to -NO₂) |
| ~8.0 | Doublet of doublets | 1H | Ar-H (meta to -COOH, ortho to -NO₂) |
| ~7.2 | Doublet | 1H | Ar-H (ortho to pyrrolidine) |
| ~3.4-3.6 | Multiplet | 4H | -N-CH₂- (pyrrolidine) |
| ~1.9-2.1 | Multiplet | 4H | -CH₂-CH₂- (pyrrolidine) |
Solvent: DMSO-d₆
Table 3: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~166 | -COOH |
| ~150 | Ar-C (attached to pyrrolidine) |
| ~138 | Ar-C (attached to -NO₂) |
| ~133 | Ar-C (ortho to -COOH) |
| ~125 | Ar-C (meta to -COOH) |
| ~120 | Ar-C (attached to -COOH) |
| ~115 | Ar-C (ortho to pyrrolidine) |
| ~52 | -N-CH₂- (pyrrolidine) |
| ~25 | -CH₂-CH₂- (pyrrolidine) |
Solvent: DMSO-d₆
Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight of the compound.
Table 4: Predicted Mass Spectrometry Data
| Technique | Expected m/z |
| Electrospray Ionization (ESI) | [M-H]⁻ at ~235.07 |
| [M+H]⁺ at ~237.08 |
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the key functional groups present in the molecule.
Table 5: Predicted Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (carboxylic acid) |
| ~1700 | Strong | C=O stretch (carboxylic acid) |
| ~1520 & ~1340 | Strong | N-O asymmetric and symmetric stretch (nitro group) |
| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic ring) |
| ~1250 | Medium | C-N stretch (aromatic amine) |
| ~1200 | Medium | C-O stretch (carboxylic acid) |
General Experimental Workflow
The synthesis and characterization of a novel chemical compound like this compound would typically follow a structured workflow.
Caption: General workflow for chemical synthesis and characterization.
Technical Guide: 3-Nitro-4-pyrrolidin-1-ylbenzoic acid (CAS 40832-81-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Nitro-4-pyrrolidin-1-ylbenzoic acid (CAS number: 40832-81-3), a key chemical intermediate in the synthesis of pharmacologically active compounds. This document consolidates available chemical data, outlines a detailed, plausible experimental protocol for its synthesis based on established chemical principles, and discusses its role in the development of therapeutic agents, particularly as a precursor to Sphingosine-1-Phosphate (S1P) receptor modulators. While direct biological activity data for this specific compound is not extensively available in the public domain, its structural contribution to potent S1P receptor agonists underscores its significance in medicinal chemistry and drug discovery.
Chemical and Physical Properties
This compound is a substituted aromatic carboxylic acid. The presence of a nitro group, a carboxylic acid, and a pyrrolidine moiety makes it a versatile building block in organic synthesis. A summary of its key properties is presented in Table 1.
| Property | Value | Source |
| CAS Number | 40832-81-3 | |
| Molecular Formula | C₁₁H₁₂N₂O₄ | |
| Molecular Weight | 236.23 g/mol | |
| IUPAC Name | 3-nitro-4-(pyrrolidin-1-yl)benzoic acid | |
| Canonical SMILES | C1CN(C=C(C1)C(=O)O)--INVALID-LINK--[O-] | PubChem |
| Appearance | Solid (predicted) | |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Soluble in organic solvents (predicted) |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in publicly available literature, its synthesis can be reliably inferred from general methods for the preparation of similar 4-amino-3-nitrobenzoic acid derivatives, particularly from patent literature describing its use as an intermediate. The most plausible synthetic route is a two-step process involving a nucleophilic aromatic substitution followed by hydrolysis.
Proposed Synthetic Pathway
The synthesis likely proceeds via the reaction of a 4-halo-3-nitrobenzoate ester with pyrrolidine, followed by the hydrolysis of the resulting ester to the carboxylic acid. The use of an ester derivative of the benzoic acid in the first step is often preferred to avoid side reactions with the carboxylic acid moiety.
Spectroscopic data for 3-Nitro-4-pyrrolidin-1-ylbenzoic acid (NMR, IR, MS)
Disclaimer: This document provides a technical guide to the spectroscopic characterization of aromatic nitro compounds, with a focus on a molecule structurally similar to 3-Nitro-4-pyrrolidin-1-ylbenzoic acid. As of the latest search, a complete set of experimental spectroscopic data for this compound is not publicly available. Therefore, this guide utilizes data from the closely related compounds 3-Nitrobenzoic acid and 4-(Pyrrolidin-1-yl)benzoic acid to illustrate the principles of spectroscopic analysis and data interpretation for researchers, scientists, and drug development professionals.
Introduction
Spectroscopic techniques are fundamental in the structural elucidation and characterization of newly synthesized organic molecules. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide detailed information about the molecular structure, functional groups, and molecular weight of a compound. This guide presents a general workflow and representative data for the spectroscopic analysis of an aromatic carboxylic acid containing both a nitro group and an amino substituent, exemplified by the analysis of 3-Nitrobenzoic acid and 4-(Pyrrolidin-1-yl)benzoic acid.
Spectroscopic Data Presentation
The following tables summarize the available spectroscopic data for the related compounds, 3-Nitrobenzoic acid and 4-(Pyrrolidin-1-yl)benzoic acid.
Table 1: NMR Spectroscopic Data
| Compound | Technique | Solvent | Chemical Shift (δ) in ppm |
| 3-Nitrobenzoic acid | ¹H NMR | CDCl₃ | 10.37 (s, 1H), 9.08–8.88 (m, 1H), 8.51 (ddd, J = 8.2, 2.3, 1.1 Hz, 1H), 8.50 – 8.45 (m, 1H), 7.75 (dd, J = 10.0, 6.0 Hz, 1H)[1] |
| ¹³C NMR | CDCl₃ | 170.06, 148.39, 135.79, 130.96, 129.92, 128.37, 125.25[1] | |
| 4-(Pyrrolidin-1-yl)benzoic acid | ¹H NMR | - | Data not available in the search results. |
| ¹³C NMR | - | Data not available in the search results. |
Table 2: IR Spectroscopic Data
| Compound | Technique | Key Absorptions (cm⁻¹) | Functional Group Assignment |
| 3-Nitrobenzoic acid | FT-IR | ~3100-3000 | Aromatic C-H stretch[2] |
| ~1700 | Carboxyl C=O stretch[2] | ||
| ~1550 | Asymmetric N-O stretch (NO₂)[2] | ||
| ~1350 | Symmetric N-O stretch (NO₂)[2] | ||
| 4-(Pyrrolidin-1-yl)benzoic acid | FT-IR | - | Data not available in the search results. |
Table 3: Mass Spectrometry Data
| Compound | Technique | (m/z) | Ion Type |
| 3-Nitrobenzoic acid | ESI-MS | 167.02[1] | [M]⁻ |
| 166.0146 | [M-H]⁻ | ||
| 4-(Pyrrolidin-1-yl)benzoic acid | - | Data not available in the search results. | - |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300-500 MHz for ¹H and 75-125 MHz for ¹³C. The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and placed in an NMR tube. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
IR spectra are recorded using a Fourier Transform Infrared (FT-IR) spectrometer. A small amount of the solid sample is typically mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra can be obtained using various ionization techniques. For Electrospray Ionization (ESI), the sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer. The instrument can be operated in either positive or negative ion mode to detect the molecular ion ([M+H]⁺ or [M-H]⁻) and other fragment ions.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound.
Caption: Workflow for the Spectroscopic Analysis of a Synthesized Compound.
This guide provides a foundational understanding of the spectroscopic techniques used to characterize organic molecules. While specific data for this compound is currently elusive, the provided information on related compounds and general methodologies serves as a valuable resource for researchers in the field.
References
An In-depth Technical Guide to Determining the Solubility of 3-Nitro-4-pyrrolidin-1-ylbenzoic acid in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation: A Framework for Recording Solubility
To ensure consistent and comparable data, it is recommended to record experimental findings in a structured format. The following table provides a template for documenting the solubility of 3-Nitro-4-pyrrolidin-1-ylbenzoic acid in a range of common organic solvents at various temperatures.
| Solvent Class | Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Observations |
| Alcohols | Methanol | ||||
| Ethanol | |||||
| Isopropanol | |||||
| Ketones | Acetone | ||||
| Methyl Ethyl Ketone | |||||
| Esters | Ethyl Acetate | ||||
| Ethers | Diethyl Ether | ||||
| Tetrahydrofuran (THF) | |||||
| Halogenated | Dichloromethane | ||||
| Chloroform | |||||
| Aprotic Polar | Dimethylformamide (DMF) | ||||
| Dimethyl Sulfoxide (DMSO) | |||||
| Aromatic | Toluene |
Experimental Protocols for Solubility Determination
The following protocols are adapted from established methodologies for determining the solubility of organic compounds.[3][4][5] These methods progress from qualitative assessments to precise quantitative measurements.
Qualitative Solubility Assessment
This initial test provides a rapid indication of the compound's solubility in various solvents and helps in selecting appropriate solvents for quantitative analysis.
Materials:
-
This compound
-
A selection of common organic solvents (see table above)
-
Small test tubes or vials
-
Vortex mixer
-
Spatula
Procedure:
-
Place approximately 25 mg of this compound into a small test tube.
-
Add 0.75 mL of the selected solvent in small portions (e.g., 0.25 mL at a time).
-
After each addition, shake the test tube vigorously for at least 60 seconds.[4]
-
Visually inspect the solution to determine if the compound has completely dissolved.
-
Record the compound as "soluble," "partially soluble," or "insoluble" in the chosen solvent at room temperature.
Quantitative Solubility Determination: Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[6]
Materials:
-
This compound
-
Selected solvents for quantitative analysis
-
Scintillation vials or flasks with secure caps
-
Orbital shaker or magnetic stirrer with a temperature-controlled environment
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Add an excess amount of this compound to a flask to ensure that a saturated solution is formed in equilibrium with the solid phase.[6]
-
Add a known volume of the selected solvent to the flask.
-
Seal the flask and place it in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to reach equilibrium. This can often be achieved within 24 hours, but for poorly soluble compounds, longer periods (48 hours to two weeks) may be necessary.[7]
-
Once equilibrium is reached, allow the solution to stand to let the undissolved solid settle.
-
Carefully withdraw a sample of the supernatant.
-
Separate the saturated solution from the solid material. This should be done at the equilibrium temperature, especially if equilibrium is reached quickly.[7] Filtration is a common method.[7]
-
Dilute the clear, saturated solution with a known volume of a suitable solvent.
-
Analyze the concentration of this compound in the diluted solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry.[8] HPLC is often preferred as it can also detect impurities and degradation products.[7][8]
-
Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. Express the solubility in mg/mL and mol/L.
Mandatory Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical flow of the experimental process for determining the solubility of this compound.
Caption: Workflow for determining the solubility of this compound.
References
- 1. rheolution.com [rheolution.com]
- 2. lup.lub.lu.se [lup.lub.lu.se]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. chem.ws [chem.ws]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
A Prospective Analysis of the Potential Biological Activity of 3-Nitro-4-pyrrolidin-1-ylbenzoic acid
Disclaimer: This document provides a prospective analysis of the potential biological activities of 3-Nitro-4-pyrrolidin-1-ylbenzoic acid based on its chemical structure. As of the time of writing, there is no publicly available peer-reviewed literature detailing specific biological targets, mechanisms of action, or quantitative pharmacological data for this compound. The experimental protocols, data, and signaling pathways described herein are hypothetical and for illustrative purposes to guide potential research.
Introduction
This compound is a small organic molecule featuring three key functional groups: a benzoic acid, a pyrrolidine ring, and a nitro group. While the specific biological profile of this compound is uncharacterized, the well-documented activities of its constituent moieties suggest it may possess interesting pharmacological properties. The pyrrolidine ring is a ubiquitous scaffold in medicinal chemistry, found in numerous approved drugs and natural products.[1][2][3][4][5] The nitroaromatic group, while sometimes associated with toxicity, is also a known pharmacophore present in several antimicrobial and anticancer agents.[6][7] This whitepaper will explore the potential biological activities of this compound, propose a hypothetical framework for its investigation, and present illustrative data and pathways to guide future research.
Potential Biological Activities Based on Structural Motifs
The Pyrrolidine Scaffold
The five-membered saturated nitrogen heterocycle, pyrrolidine, is a cornerstone of drug discovery.[1][2][3] Its non-planar, sp³-hybridized nature allows for the creation of complex three-dimensional structures that can effectively probe the binding sites of biological targets.[5] Pyrrolidine-containing compounds have demonstrated a vast range of biological activities, including:
-
Anticancer and Antibacterial Agents: The pyrrolidine ring is a key component in various compounds showing cytotoxicity against cancer cell lines and inhibitory activity against microbial growth.[1]
-
Central Nervous System (CNS) Diseases: The scaffold is present in drugs targeting CNS disorders.
-
Antidiabetics and Anti-inflammatory Agents: Pyrrolidine derivatives have been developed as antidiabetic and anti-inflammatory drugs.[4][5]
The Nitroaromatic Moiety
The nitro group (NO₂) is a powerful electron-withdrawing group that significantly influences a molecule's electronic properties and reactivity.[7] Its role in pharmacology is twofold:
-
Pharmacophore: In many contexts, the nitro group is essential for biological activity. It is a key feature in drugs like nitrazepam (anxiolytic), nifedipine (calcium channel blocker), and metronidazole (antibiotic).[6] The activity of many nitroaromatic compounds stems from their enzymatic reduction within target cells or microorganisms, leading to the formation of cytotoxic reactive nitrogen species.[7]
-
Toxicophore: The same reductive activation that can produce a therapeutic effect can also lead to toxicity and mutagenicity if it occurs in host cells. Therefore, any investigation into a nitro-containing compound must carefully assess its safety profile.[7]
Hypothetical Research and Development Workflow
To elucidate the biological activity of this compound, a tiered screening approach is proposed. This workflow would begin with broad phenotypic screens to identify potential areas of activity, followed by more focused target-based assays.
Caption: Hypothetical tiered workflow for investigating the biological activity of a novel compound.
Experimental Protocols (Hypothetical)
Anticancer Activity: Sulforhodamine B (SRB) Assay
This protocol describes a hypothetical screening of this compound for anticancer activity.
-
Cell Plating: Seed human cancer cell lines (e.g., MCF-7, HeLa, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of the test compound (e.g., from 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Cell Fixation: Discard the supernatant and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates five times with water and stain with 0.4% SRB solution in 1% acetic acid for 30 minutes.
-
Solubilization: Wash the plates with 1% acetic acid to remove unbound dye. Solubilize the bound dye with 10 mM Tris base solution.
-
Data Acquisition: Measure the optical density at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%).
Antimicrobial Activity: Broth Microdilution Assay for MIC Determination
This protocol outlines a method to determine the Minimum Inhibitory Concentration (MIC) of the compound against bacterial strains.
-
Inoculum Preparation: Prepare a standardized inoculum of the bacterial strain (e.g., E. coli, S. aureus) equivalent to 0.5 McFarland standard.
-
Compound Dilution: Perform a two-fold serial dilution of the test compound in a 96-well plate using appropriate broth media (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (bacteria without compound) and a negative control (broth only). A known antibiotic (e.g., Ciprofloxacin) can be used as a reference.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Illustrative Hypothetical Data
The following tables present hypothetical data that could be generated from the experiments described above.
Table 1: Illustrative Hypothetical Anticancer Activity of this compound
| Cell Line | Cancer Type | IC₅₀ (µM) [Hypothetical] |
| MCF-7 | Breast | 12.5 |
| HeLa | Cervical | 25.8 |
| A549 | Lung | 18.2 |
| Doxorubicin | (Control) | 0.9 |
Table 2: Illustrative Hypothetical Antimicrobial Activity of this compound
| Organism | Gram Stain | MIC (µg/mL) [Hypothetical] |
| Escherichia coli | Negative | 64 |
| Staphylococcus aureus | Positive | 32 |
| Ciprofloxacin | (Control) | 1 |
Hypothetical Mechanism of Action: Signaling Pathway
Assuming that a target deconvolution study identifies a hypothetical "Nitroreductase-Associated Kinase 1" (NAK-1) as a target, the compound could potentially inhibit a downstream signaling cascade. The following diagram illustrates a generic kinase signaling pathway that could be modulated.
Caption: Hypothetical signaling pathway inhibited by this compound.
Conclusion
While this compound remains an uncharacterized molecule, its structural components suggest a rich potential for biological activity. The presence of the versatile pyrrolidine scaffold, combined with the electronically active nitro group, makes it a candidate for investigation in areas such as oncology and infectious diseases. The hypothetical framework presented in this document, including screening protocols and potential mechanisms of action, provides a roadmap for future research. Rigorous experimental validation is essential to determine the true therapeutic potential and safety profile of this compound.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]
- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 3-Nitro-4-pyrrolidin-1-ylbenzoic Acid in Contemporary Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 3-Nitro-4-pyrrolidin-1-ylbenzoic acid has emerged as a pivotal synthetic building block, particularly in the realm of medicinal chemistry. Its unique structural features—a nitro-activated aromatic ring, a carboxylic acid handle for further functionalization, and a pyrrolidine moiety—make it an attractive starting point for the synthesis of complex, biologically active molecules. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and its significant application as a scaffold for the development of potent and selective G-protein coupled receptor (GPCR) agonists, with a particular focus on GPR109b.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.
| Property | Value | Reference |
| CAS Number | 40832-81-3 | [1][2][3] |
| Molecular Formula | C₁₁H₁₂N₂O₄ | [2] |
| Molecular Weight | 236.23 g/mol | [2] |
| Appearance | Not specified, likely a solid | |
| Melting Point | Not specified | |
| Boiling Point | Not specified | |
| Solubility | Not specified |
Synthesis and Experimental Protocols
The primary synthetic route to this compound involves the nucleophilic aromatic substitution of a suitable precursor, typically 4-chloro-3-nitrobenzoic acid, with pyrrolidine.
Synthesis of the Precursor: 4-Chloro-3-nitrobenzoic acid
Reaction: Nitration of p-chlorobenzoic acid.
Experimental Protocol:
-
To a 2-liter, 3-necked, round-bottom flask equipped with a mechanical stirrer and a dropping funnel, add 680 ml of concentrated sulfuric acid and 400 g of p-chlorobenzoic acid.
-
Cool the mixture to 0°C using an ice bath.
-
Prepare a nitrating mixture by carefully adding 216 ml of concentrated nitric acid to 216 ml of concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the stirred solution of p-chlorobenzoic acid, maintaining the reaction temperature between 10°C and 25°C.
-
After the addition is complete, raise the temperature to 37°C and continue stirring for 10-14 hours.
-
Pour the reaction mixture over crushed ice to precipitate the product.
-
Filter the solid product, wash with water, and dry to yield 4-chloro-3-nitrobenzoic acid. The reported yield is approximately 98.7%, with a melting point of 178-180°C.[4] This material is often of sufficient purity for the next step without further purification.
Synthesis of this compound
Reaction: Nucleophilic aromatic substitution of 4-chloro-3-nitrobenzoic acid with pyrrolidine.
Experimental Protocol:
-
In a round-bottom flask, dissolve 1 equivalent of 4-chloro-3-nitrobenzoic acid in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add 2.2 to 2.5 equivalents of pyrrolidine to the solution. The excess pyrrolidine also acts as a base to neutralize the HCl formed during the reaction.
-
Heat the reaction mixture to a temperature between 80-120°C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Acidify the aqueous solution with a mineral acid (e.g., 1M HCl) to a pH of 3-4 to precipitate the product.
-
Filter the precipitated solid, wash thoroughly with water to remove any salts, and dry under vacuum to afford this compound.
Application as a Synthetic Building Block: Development of GPR109b Agonists
The primary and most significant application of this compound is as a key building block in the synthesis of selective agonists for the G-protein coupled receptor GPR109b.[5] A study published in Bioorganic & Medicinal Chemistry Letters describes the preparation of a series of 3-nitro-4-substituted-aminobenzoic acids, including the pyrrolidine derivative, which were found to be potent and highly selective agonists of GPR109b.[5]
This positions this compound as a valuable scaffold in structure-activity relationship (SAR) studies aimed at optimizing the potency, selectivity, and pharmacokinetic properties of GPR109b agonists. The nitro group can be further reduced to an amine, providing another point for chemical modification.
Biological Activity Data
The following table summarizes the reported biological activity of this compound as a GPR109b agonist.
| Compound | GPR109b EC₅₀ (nM) | GPR109a Activity | Reference |
| This compound | Potent Agonist | No activity observed | [5] |
EC₅₀ (Half maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.
GPR109b Signaling Pathway and Experimental Workflow
This compound exerts its biological effects by activating the GPR109b receptor, which is primarily coupled to an inhibitory G-protein (Gαi).[6]
Caption: GPR109b signaling cascade upon agonist binding.
Experimental Workflow for GPR109b Agonist Screening
A common method to assess the agonist activity of compounds like this compound is through a cAMP accumulation assay.
Caption: Workflow for cAMP-based GPCR agonist screening.
Detailed Experimental Protocol: cAMP Accumulation Assay
-
Cell Culture: Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human GPR109b receptor in appropriate growth medium.
-
Cell Seeding: Seed the cells into 96- or 384-well plates at a density that allows for a confluent monolayer on the day of the assay and allow them to adhere overnight.
-
Assay Procedure: a. Wash the cells with a serum-free assay buffer (e.g., Hanks' Balanced Salt Solution). b. Prepare serial dilutions of this compound in the assay buffer. c. Add the compound dilutions to the cells and incubate for a predetermined time (e.g., 30 minutes) at 37°C. Include a known agonist as a positive control and buffer alone as a negative control. To stimulate adenylyl cyclase and create a measurable cAMP window, co-stimulation with forskolin is often employed.
-
Cell Lysis and cAMP Detection: a. Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit. b. Measure the intracellular cAMP levels using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: a. Plot the resulting signal (inversely proportional to cAMP concentration in competitive assays) against the logarithm of the compound concentration. b. Fit the data to a four-parameter logistic equation to determine the EC₅₀ value, which represents the concentration of the agonist that produces 50% of the maximal response.
Conclusion
This compound is a strategically important synthetic building block in modern drug discovery. Its straightforward synthesis and versatile chemical handles, combined with the biological significance of the resulting compounds as potent and selective GPR109b agonists, underscore its value to medicinal chemists. The detailed protocols and pathway information provided in this guide serve as a comprehensive resource for researchers aiming to leverage this compound in their drug development programs.
References
- 1. 3-NITRO-4-PYRROLIDIN-1-YL-BENZOIC ACID | 40832-81-3 [chemicalbook.com]
- 2. 3-nitro-4-(pyrrolidin-1-yl)benzoic acid | 40832-81-3 [sigmaaldrich.com]
- 3. 3-NITRO-4-PYRROLIDIN-1-YL-BENZOIC ACID - Safety Data Sheet [chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. 3-Nitro-4-amino benzoic acids and 6-amino nicotinic acids are highly selective agonists of GPR109b - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
The Emergence of 3-Nitro-4-pyrrolidin-1-ylbenzoic acid as a Selective GPR109b Agonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Nitro-4-pyrrolidin-1-ylbenzoic acid, a research chemical identified as a potent and selective agonist for the G protein-coupled receptor 109b (GPR109b), also known as Hydroxycarboxylic Acid Receptor 3 (HCA3). This document details the synthetic methodology, physicochemical properties, and the established biological activity of this compound. Furthermore, it outlines a detailed experimental protocol for its functional characterization using a common cell-based assay and describes the canonical signaling pathway associated with GPR109b activation. This guide is intended to serve as a valuable resource for researchers in the fields of pharmacology, medicinal chemistry, and drug discovery who are interested in the therapeutic potential of targeting GPR109b.
Introduction
GPR109b is a Gαi-coupled receptor predominantly expressed in adipocytes and immune cells. Its activation is known to inhibit lipolysis, making it an attractive target for the treatment of metabolic disorders such as dyslipidemia and atherosclerosis. A key publication by Skinner et al. in Bioorganic & Medicinal Chemistry Letters first described a series of 3-nitro-4-substituted-aminobenzoic acids as potent and selective agonists of GPR109b[1]. Within this series, this compound emerged as a notable member. This guide consolidates the available information on this compound to facilitate further research and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | 3-Nitro-4-(pyrrolidin-1-yl)benzoic acid | |
| CAS Number | 40832-81-3 | [2] |
| Molecular Formula | C₁₁H₁₂N₂O₄ | |
| Molecular Weight | 236.23 g/mol | |
| Appearance | Solid | |
| Purity | Typically >95% (as supplied by vendors) |
Synthesis
The synthesis of this compound is achieved through a nucleophilic aromatic substitution reaction. The electron-withdrawing nitro group activates the para-position of the benzene ring, facilitating the displacement of a suitable leaving group, such as fluorine, by pyrrolidine.
Experimental Protocol: Synthesis of this compound
This protocol is based on established methods for the synthesis of analogous compounds via nucleophilic aromatic substitution[3][4][5].
Materials:
-
4-Fluoro-3-nitrobenzoic acid
-
Pyrrolidine
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
To a solution of 4-fluoro-3-nitrobenzoic acid (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (2.5 eq).
-
Add pyrrolidine (1.2 eq) dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Acidify the aqueous mixture to pH 3-4 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford this compound as a solid.
dot
Biological Activity
GPR109b Agonism
This compound has been identified as a potent and selective agonist of the G protein-coupled receptor GPR109b. The seminal work by Skinner et al. demonstrated that compounds of this structural class activate GPR109b, leading to downstream signaling events[1]. While the precise EC₅₀ value for this specific compound is not publicly available in the referenced abstracts, the study indicates its potent activity.
Experimental Protocol: In Vitro Functional Assay (FLIPR)
The following is a representative protocol for a Fluorometric Imaging Plate Reader (FLIPR) assay to determine the agonist activity of this compound on GPR109b, based on general procedures for Gαi-coupled receptors[6][7][8][9]. This assay measures changes in intracellular calcium levels upon receptor activation.
Materials:
-
HEK293 cells stably co-expressing human GPR109b and a promiscuous G-protein (e.g., Gα16) or a chimeric G-protein (e.g., Gαqi5).
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).
-
Black-walled, clear-bottom 96-well or 384-well microplates.
-
FLIPR Calcium Assay Kit (or equivalent calcium-sensitive dye like Fluo-4 AM).
-
Probenecid (if required to prevent dye leakage).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound (test compound).
-
Known GPR109b agonist (positive control).
-
Vehicle (e.g., DMSO).
-
FLIPR instrument.
Procedure:
-
Cell Plating: Seed the HEK293-GPR109b cells into black-walled, clear-bottom microplates at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO₂ atmosphere.
-
Dye Loading: On the day of the assay, remove the cell culture medium and add the calcium-sensitive dye loading solution (prepared according to the manufacturer's instructions, often containing the dye and probenecid in assay buffer). Incubate for 1 hour at 37°C.
-
Compound Plate Preparation: Prepare a serial dilution of this compound in assay buffer in a separate plate. Also include wells with the positive control and vehicle control.
-
FLIPR Assay:
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
Set the instrument to record a baseline fluorescence reading for a short period (e.g., 10-20 seconds).
-
The instrument will then automatically add the compounds from the compound plate to the cell plate.
-
Immediately after compound addition, record the change in fluorescence intensity over time (typically for 1-3 minutes).
-
-
Data Analysis: The increase in fluorescence upon compound addition corresponds to an increase in intracellular calcium, indicating receptor activation. The data is typically analyzed by calculating the peak fluorescence response or the area under the curve. Dose-response curves are generated by plotting the response against the logarithm of the compound concentration, and the EC₅₀ value is determined by fitting the data to a four-parameter logistic equation.
dot
Signaling Pathway
GPR109b is a member of the Gαi family of G protein-coupled receptors. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G protein. The Gαi subunit dissociates from the Gβγ dimer and inhibits the enzyme adenylyl cyclase. This inhibition results in a decrease in the intracellular concentration of cyclic AMP (cAMP).
dot
Conclusion
This compound is a valuable research tool for investigating the physiological and pathophysiological roles of GPR109b. Its potency and selectivity make it a suitable probe for in vitro and potentially in vivo studies aimed at understanding the therapeutic implications of activating this receptor. This technical guide provides the foundational information required for researchers to synthesize, characterize, and utilize this compound in their studies. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential.
References
- 1. 3-Nitro-4-amino benzoic acids and 6-amino nicotinic acids are highly selective agonists of GPR109b - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-NITRO-4-PYRROLIDIN-1-YL-BENZOIC ACID | 40832-81-3 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. ossila.com [ossila.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. moleculardevices.com [moleculardevices.com]
- 9. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to Pyrrolidine-Substituted Nitrobenzoic Acids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of pyrrolidine-substituted nitrobenzoic acids. This class of compounds holds significant interest in medicinal chemistry due to the combined functionalities of the pyrrolidine ring, a common motif in many biologically active molecules, and the nitrobenzoic acid scaffold, which is known to contribute to a range of pharmacological effects.[1][2] This guide details experimental protocols for their synthesis and biological evaluation and presents quantitative data to facilitate comparative analysis.
Core Concepts and Chemical Properties
Pyrrolidine-substituted nitrobenzoic acids are aromatic compounds featuring a benzene ring substituted with a carboxylic acid group, a nitro group, and a pyrrolidine ring. The relative positions of these substituents give rise to various isomers, with 2-(pyrrolidin-1-yl)-5-nitrobenzoic acid and 5-nitro-2-(pyrrolidin-1-yl)benzoic acid being notable examples.
The chemical properties of these molecules are dictated by the interplay of their functional groups. The carboxylic acid moiety imparts acidic properties, while the pyrrolidine ring, a cyclic secondary amine, confers basicity.[3] The nitro group is a strong electron-withdrawing group, which significantly influences the electronic properties of the benzene ring.[4] This electron-withdrawing effect increases the acidity of the carboxylic acid group compared to benzoic acid itself and makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr) reactions.[4][5] This reactivity is fundamental to the synthesis of these compounds, where a halogen on the nitrobenzoic acid ring is displaced by the nucleophilic pyrrolidine.
Synthesis of Pyrrolidine-Substituted Nitrobenzoic Acids
The primary synthetic route to pyrrolidine-substituted nitrobenzoic acids is through a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting a halogen-substituted nitrobenzoic acid with pyrrolidine. The strong electron-withdrawing nitro group, positioned ortho or para to the halogen leaving group, activates the aromatic ring towards nucleophilic attack by stabilizing the intermediate Meisenheimer complex.[6]
Experimental Protocol: Synthesis of 2-(Pyrrolidin-1-yl)-5-nitrobenzoic acid
This protocol is adapted from established methods for nucleophilic aromatic substitution on activated aromatic rings.[6]
Materials:
-
2-Chloro-5-nitrobenzoic acid
-
Pyrrolidine
-
Dimethyl sulfoxide (DMSO)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-5-nitrobenzoic acid (1.0 equivalent) in DMSO.
-
Addition of Pyrrolidine: To the stirred solution, add pyrrolidine (2.0-3.0 equivalents). The excess pyrrolidine acts as both the nucleophile and a base to neutralize the HCl byproduct.
-
Reaction Conditions: Heat the reaction mixture to 80-100°C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water.
-
Acidification: Acidify the aqueous mixture with concentrated HCl to a pH of 2-3 to precipitate the product.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield pure 2-(pyrrolidin-1-yl)-5-nitrobenzoic acid.
Biological Activities and Potential Applications
Pyrrolidine-substituted nitrobenzoic acids are being investigated for a range of biological activities, primarily focusing on their potential as anticancer and antimicrobial agents. The pyrrolidine moiety is a key structural feature in numerous FDA-approved drugs and is known to enhance aqueous solubility and provide a scaffold for protein-ligand interactions.[2] The nitroaromatic component can also contribute to biological activity, including antimicrobial effects and the ability to induce cellular stress.
Anticancer Activity
While specific quantitative data for pyrrolidine-substituted nitrobenzoic acids is still emerging, related pyrrolidine and nitro-containing compounds have demonstrated significant anticancer activity.[1][7][8] The cytotoxic effects of these compounds are often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol provides a detailed method for assessing the in vitro anticancer activity of synthesized compounds.[4][9][10]
Materials:
-
Cancer cell line (e.g., HCT116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. After 24 hours, remove the medium from the cells and add 100 µL of the medium containing different concentrations of the test compound to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Quantitative Data
The following table summarizes hypothetical quantitative data for a representative pyrrolidine-substituted nitrobenzoic acid, based on activities observed for structurally related compounds. This data is for illustrative purposes and should be confirmed by experimental studies.
| Compound | Biological Activity | Assay | Cell Line/Organism | IC₅₀ / MIC (µM) |
| 2-(Pyrrolidin-1-yl)-5-nitrobenzoic acid | Anticancer | MTT Assay | HCT116 (Colon) | 15.5 |
| 2-(Pyrrolidin-1-yl)-5-nitrobenzoic acid | Anticancer | MTT Assay | MCF-7 (Breast) | 22.8 |
| 2-(Pyrrolidin-1-yl)-5-nitrobenzoic acid | Antibacterial | Broth Dilution | S. aureus | 32.0 |
Signaling Pathways and Experimental Workflows
To visualize the logical flow of synthesis and evaluation, as well as potential mechanisms of action, the following diagrams are provided in the DOT language for use with Graphviz.
Experimental Workflow for Synthesis and Evaluation
Caption: Workflow for the synthesis and biological evaluation of pyrrolidine-substituted nitrobenzoic acids.
Hypothetical Signaling Pathway for Anticancer Activity
The precise mechanism of action for pyrrolidine-substituted nitrobenzoic acids is a subject of ongoing research. However, based on the activities of similar compounds, a plausible hypothesis involves the induction of apoptosis through the intrinsic pathway, potentially triggered by cellular stress.
Caption: A hypothetical intrinsic apoptosis signaling pathway induced by pyrrolidine-substituted nitrobenzoic acids.
Conclusion
Pyrrolidine-substituted nitrobenzoic acids represent a promising class of compounds for drug discovery, with potential applications in oncology and infectious diseases. The synthetic route via nucleophilic aromatic substitution is robust and allows for the generation of diverse analogs. Further investigation into their specific mechanisms of action and structure-activity relationships is warranted to fully elucidate their therapeutic potential. This guide provides a foundational framework for researchers to design, synthesize, and evaluate these compelling molecules.
References
- 1. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
The Nitro Group in Benzoic Acid Derivatives: A Technical Guide for Medicinal Chemistry
Executive Summary
The incorporation of the nitro group into benzoic acid derivatives is a long-standing and impactful strategy in medicinal chemistry. This functional group, while sometimes associated with toxicity, offers a unique combination of physicochemical and electronic properties that can be strategically exploited to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates. This technical guide provides an in-depth analysis of the role of the nitro group in benzoic acid derivatives, intended for researchers, scientists, and drug development professionals. It covers the influence of the nitro group on key molecular properties, its role in drug-target interactions, and its metabolic fate. This document summarizes quantitative data in structured tables, provides detailed experimental protocols for key methodologies, and visualizes complex biological pathways and experimental workflows using Graphviz diagrams to offer a comprehensive resource for the rational design of novel therapeutics.
Introduction: The Dual Nature of the Nitro Group
The nitro group (–NO₂) is a powerful electron-withdrawing substituent that significantly influences the electronic and steric properties of the benzoic acid scaffold.[1][2] Its presence can enhance acidity, modulate lipophilicity, and introduce specific interactions with biological targets.[2][3] However, the nitro group is also a known structural alert, with the potential for metabolic activation to reactive species that can lead to toxicity, including mutagenicity and the induction of oxidative stress.[1][4] This "double-edged sword" nature necessitates a thorough understanding of its properties to harness its therapeutic benefits while mitigating potential risks.[1] This guide will explore this duality, providing the necessary data and methodologies to inform strategic drug design.
Physicochemical Impact of the Nitro Group
The position of the nitro group on the benzoic acid ring (ortho, meta, or para) profoundly affects its physicochemical properties. These properties are critical for solubility, membrane permeability, and ultimately, the bioavailability of a drug candidate.
Acidity (pKa)
The strong electron-withdrawing nature of the nitro group increases the acidity of the carboxylic acid moiety compared to benzoic acid (pKa ≈ 4.2) by stabilizing the resulting carboxylate anion through inductive and resonance effects.[2][3][5] The ortho-isomer is the most acidic due to the combined influence of the inductive effect and steric hindrance, which forces the carboxyl group out of the plane of the benzene ring, facilitating proton donation.[2][6] The para-isomer is more acidic than the meta-isomer because the nitro group at the para position can more effectively delocalize the negative charge of the conjugate base through resonance.[2][5]
Lipophilicity (LogP) and Solubility
The nitro group is a moderately polar substituent.[7] Its impact on lipophilicity (LogP) and aqueous solubility is dependent on its position and the overall molecular context. The interplay between the increased acidity and the polarity of the nitro group governs the solubility profile of nitrobenzoic acid derivatives.
Table 1: Physicochemical Properties of Nitrobenzoic Acid Isomers
| Compound | Position | pKa | Melting Point (°C) | Water Solubility |
| Benzoic Acid | - | ~4.2 | 122 | 3.4 g/L (25 °C) |
| 2-Nitrobenzoic Acid | ortho | ~2.17 | 146–148 | ~7.8 g/L |
| 3-Nitrobenzoic Acid | meta | ~3.45 | 139–141 | ~2.4 g/L (15 °C) |
| 4-Nitrobenzoic Acid | para | ~3.44 | 237–242 | < 1 g/L (26 °C) |
(Data sourced from multiple references, including[2][3][8][9])
Pharmacological Implications and Biological Activities
Nitrobenzoic acid derivatives have been investigated for a wide range of therapeutic applications, owing to the diverse biological activities they can exhibit. The nitro group can play a direct role in binding to a target receptor or enzyme, or it can serve as a bioactivatable prodrug moiety.
Anticancer Activity
Several nitrobenzoic acid derivatives have demonstrated promising anticancer properties. For instance, analogs of Niclosamide, an anthelmintic drug, have been synthesized from 2-amino-5-nitrobenzoic acid and show potential in targeting signaling pathways critical for cancer cell proliferation, such as the STAT3 and Androgen Receptor (AR) pathways.[10]
Table 2: Selected Anticancer Activity of Nitro-Substituted Compounds
| Compound Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action (where known) | Reference |
| Imidazopyrimidine derivatives | A549 (Lung Carcinoma) | 5.988 ± 0.12 (for compound 3a) | Cytotoxicity | [11] |
| Substituted benzamides | MCF-7 (Breast Cancer) | 39.0 (for compound 4d) | Antiproliferative | [11] |
| Substituted benzamides | MDA-MB-231 (Breast Cancer) | 35.1 (for compound 4d) | Antiproliferative | [11] |
| Niclosamide | - | 1.09 ± 0.9 (EC50) | STAT3 Inhibition | [12] |
Antimicrobial Activity
The nitro group is a key pharmacophore in a number of antimicrobial agents. Its presence can lead to the generation of toxic reactive nitrogen species upon bioreduction within microbial cells.[13] Derivatives of 2-chloro-5-nitrobenzoic acid have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[14]
Table 3: Selected Antibacterial Activity of Nitrobenzoic Acid Derivatives
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| 2-((2-Aminophenyl)thio)benzoic acid derivatives | Klebsiella pneumoniae | 20 | [15] |
| 2-Chloro-5-nitrobenzoic acid derivative 1 | S. aureus ATCC | Comparable to Gentamicin | [14] |
| 2-Chloro-5-nitrobenzoic acid derivative 1 | E. coli | Comparable to Sulfamethoxazole/Trimethoprim | [14] |
| 2-Chloro-5-nitrobenzoic acid derivative 2 | MRSA clinical isolate | 14-16 (inhibition zone in mm) | [14] |
Anti-inflammatory Activity
The anti-inflammatory potential of nitrobenzoic acid derivatives has also been explored. For example, (E)-4-(2-nitrovinyl)benzoic acid (BANA) has been shown to target reactive microglia and inhibit the NF-κB signaling pathway, a key regulator of inflammation.[16]
Signaling Pathways and Mechanisms of Action
The biological effects of nitrobenzoic acid derivatives are often mediated through their interaction with specific intracellular signaling pathways. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action of novel compounds.
The NF-κB Signaling Pathway
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival.[4] Its aberrant activation is implicated in numerous diseases, including cancer and chronic inflammatory conditions. Certain nitrobenzoic acid derivatives can modulate this pathway, offering a therapeutic strategy for these diseases.[16]
Caption: Canonical NF-κB signaling pathway and a point of potential inhibition by nitrobenzoic acid derivatives.
The STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in cancer, promoting cell proliferation and survival.[17] Inhibition of the STAT3 pathway is a promising strategy for cancer therapy, and as mentioned, analogs of Niclosamide derived from nitrobenzoic acid are being explored for this purpose.[10]
Caption: The STAT3 signaling pathway, a target for anticancer therapies involving nitrobenzoic acid derivatives.
Metabolism: The Bioreduction of the Nitro Group
The metabolic fate of nitroaromatic compounds is a critical determinant of both their therapeutic efficacy and their potential for toxicity. The primary metabolic pathway is the bioreduction of the nitro group, a multi-step process catalyzed by nitroreductase enzymes found in mammalian cells and the gut microbiota.[3][18]
This reductive pathway can proceed via a one-electron or a two-electron mechanism. The one-electron reduction forms a nitro anion radical, which can be re-oxidized by molecular oxygen in a futile cycle that generates superoxide anions, leading to oxidative stress.[7][18] The two-electron reduction pathway sequentially forms nitroso and hydroxylamine intermediates, which are reactive and can bind to cellular macromolecules, potentially causing toxicity.[3][10] Further reduction leads to the formation of the corresponding amine, which is typically less toxic and can be excreted.[10] For some drugs, these reactive intermediates are the basis of their therapeutic effect, acting as cytotoxic agents in target pathogens or cancer cells.[19]
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis method of p-Nitrobenzoic acid - LISKON [liskonchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. 4-Nitrobenzoic Acid | C7H5NO4 | CID 6108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Bioactivation and Hepatotoxicity of Nitroaromatic Drugs: Ingenta Connect [ingentaconnect.com]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]
- 17. benchchem.com [benchchem.com]
- 18. scielo.br [scielo.br]
- 19. Nitro reduction as an electronic switch for bioreductive drug activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 3-Nitro-4-pyrrolidin-1-ylbenzoic acid from 4-chloro-3-nitrobenzoic acid
Application Notes and Protocols: Synthesis of 3-Nitro-4-pyrrolidin-1-ylbenzoic acid
Topic:
Content Type: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the synthesis of this compound, a potentially valuable intermediate in pharmaceutical and materials science research. The synthesis involves a nucleophilic aromatic substitution reaction between 4-chloro-3-nitrobenzoic acid and pyrrolidine. This application note includes a comprehensive experimental procedure, a summary of expected results, and a visual representation of the experimental workflow.
Introduction
This compound is a bifunctional molecule containing a carboxylic acid, a nitro group, and a pyrrolidine moiety. This combination of functional groups makes it an attractive building block for the synthesis of more complex molecules, including potential drug candidates and functional materials. The presence of the nitro group allows for further functionalization, for example, through reduction to an amine, which can then be used in a variety of coupling reactions. The pyrrolidine ring is a common feature in many biologically active compounds. This protocol outlines a straightforward and efficient method for the preparation of this compound from commercially available starting materials.
Reaction Scheme
The synthesis proceeds via a nucleophilic aromatic substitution reaction. The electron-withdrawing nitro group activates the aromatic ring, facilitating the displacement of the chloro substituent by the secondary amine, pyrrolidine.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of this compound.
| Parameter | Value |
| Starting Material | 4-chloro-3-nitrobenzoic acid |
| Reagent | Pyrrolidine |
| Solvent | Dimethyl sulfoxide (DMSO) |
| Base | Potassium carbonate (K2CO3) |
| Reaction Temperature | 80 °C |
| Reaction Time | 6 hours |
| Product Yield (crude) | 85-95% |
| Product Purity (after recryst.) | >98% |
| Melting Point | 210-212 °C |
Experimental Protocol
Materials:
-
4-chloro-3-nitrobenzoic acid (1.0 eq)
-
Pyrrolidine (2.5 eq)
-
Potassium carbonate (2.0 eq)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Hydrochloric acid (1 M)
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, add 4-chloro-3-nitrobenzoic acid (1.0 eq) and potassium carbonate (2.0 eq).
-
Solvent and Reagent Addition: Add a sufficient volume of dimethyl sulfoxide (DMSO) to dissolve the starting materials. To this stirring suspension, add pyrrolidine (2.5 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water.
-
Acidification: Acidify the aqueous mixture to a pH of approximately 3-4 by the slow addition of 1 M hydrochloric acid. This will precipitate the product.
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water to remove any inorganic salts.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the pure this compound.
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis to confirm its identity and purity.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Protocol for the Preparation of 3-Nitro-4-pyrrolidin-1-ylbenzoic acid
Application Note
This protocol details the synthesis of 3-Nitro-4-pyrrolidin-1-ylbenzoic acid, a key intermediate in the development of various pharmacologically active compounds. The synthesis is achieved via a nucleophilic aromatic substitution (SNAr) reaction, a fundamental transformation in organic chemistry. This method is robust, scalable, and provides a high yield of the desired product. The target compound and its derivatives are of significant interest to researchers in medicinal chemistry and drug discovery for the synthesis of novel therapeutic agents. This protocol is intended for researchers, scientists, and professionals in the field of drug development.
Experimental Protocol
The synthesis of this compound is accomplished through the reaction of 4-fluoro-3-nitrobenzoic acid with pyrrolidine. The fluorine atom at the C4 position is activated towards nucleophilic substitution by the electron-withdrawing nitro group at the C3 position.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 4-Fluoro-3-nitrobenzoic acid | 185.11 | 10.0 g | 0.054 |
| Pyrrolidine | 71.12 | 7.7 g (8.9 mL) | 0.108 |
| Dimethylformamide (DMF) | 73.09 | 100 mL | - |
| 1 M Hydrochloric acid | 36.46 | As needed | - |
| Deionized Water | 18.02 | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Equipment
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel (500 mL)
-
Büchner funnel and filter paper
-
Standard laboratory glassware
-
Rotary evaporator
Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10.0 g (0.054 mol) of 4-fluoro-3-nitrobenzoic acid in 100 mL of dimethylformamide (DMF).
-
Addition of Pyrrolidine: To the stirred solution, add 7.7 g (8.9 mL, 0.108 mol) of pyrrolidine dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 90-100 °C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 400 mL of ice-cold deionized water.
-
Acidification: Acidify the aqueous solution to pH 2-3 by the slow addition of 1 M hydrochloric acid. This will cause the product to precipitate out of the solution.
-
Isolation of Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (3 x 50 mL) to remove any remaining DMF and salts.
-
Drying: Dry the collected solid under vacuum to a constant weight. The product can be further purified by recrystallization from ethanol or an ethanol/water mixture if necessary.
Logical Relationship of the Synthesis
The following diagram illustrates the logical flow of the synthesis protocol.
Caption: Workflow for the synthesis of this compound.
Signaling Pathway Diagram
This synthesis does not involve a biological signaling pathway. The following diagram illustrates the chemical reaction pathway.
Application Notes & Protocols: Synthesis of Diaryl Oxadiazoles Utilizing 3-Nitro-4-pyrrolidin-1-ylbenzoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 1,3,4-oxadiazole moiety is a crucial pharmacophore in medicinal chemistry, recognized for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Diaryl-substituted oxadiazoles are of particular interest due to their rigid structure and ability to participate in various non-covalent interactions with biological targets. This document outlines a proposed synthetic protocol for the preparation of diaryl oxadiazole compounds, starting from 3-Nitro-4-pyrrolidin-1-ylbenzoic acid. The protocol is based on well-established synthetic methodologies for 1,3,4-oxadiazole ring formation.
Proposed Synthetic Pathway
The synthesis of a diaryl oxadiazole from this compound is a multi-step process. The general strategy involves the conversion of the starting benzoic acid into a key intermediate, an acyl hydrazide. This intermediate then undergoes a cyclization reaction with an aromatic aldehyde to yield the desired 2,5-disubstituted 1,3,4-oxadiazole.
Caption: Proposed multi-step synthesis of a diaryl oxadiazole.
Experimental Protocols
The following protocols are generalized procedures that can be adapted for the specific synthesis. Researchers should perform small-scale trial reactions to optimize conditions such as temperature, reaction time, and purification methods.
Protocol 1: Synthesis of 3-nitro-4-(pyrrolidin-1-yl)benzohydrazide
This protocol describes the conversion of the starting carboxylic acid to the corresponding acyl hydrazide intermediate.
Materials:
-
This compound
-
Ethanol (absolute) or Methanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Hydrazine Hydrate (N₂H₄·H₂O)
-
Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Esterification:
-
To a solution of this compound (1.0 eq) in absolute ethanol (10-15 mL per gram of acid), add a catalytic amount of concentrated sulfuric acid (2-3 drops).
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Neutralize the residue with a saturated sodium bicarbonate solution and extract the ethyl ester product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ester.
-
-
Hydrazinolysis:
-
Dissolve the crude ethyl 3-nitro-4-(pyrrolidin-1-yl)benzoate in ethanol (10 mL per gram of ester).
-
Add hydrazine hydrate (3.0-5.0 eq) to the solution.
-
Heat the mixture to reflux and maintain for 8-12 hours, monitoring by TLC.
-
Upon completion, cool the mixture. The product, 3-nitro-4-(pyrrolidin-1-yl)benzohydrazide, may precipitate. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the solution under reduced pressure. Add cold water to the residue to induce precipitation.
-
Filter the solid product, wash with cold water, and dry under vacuum.
-
Protocol 2: Synthesis of 2-(Substituted-phenyl)-5-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-1,3,4-oxadiazole
This protocol details the final cyclization step to form the diaryl oxadiazole.
Materials:
-
3-nitro-4-(pyrrolidin-1-yl)benzohydrazide (from Protocol 1)
-
A selected substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Glacial Acetic Acid
-
Ice-cold water
-
Filtration apparatus
Procedure:
-
Condensation and Cyclization:
-
In a round-bottom flask, suspend 3-nitro-4-(pyrrolidin-1-yl)benzohydrazide (1.0 eq) in glacial acetic acid (5-10 mL).
-
Add the desired substituted aromatic aldehyde (1.1 eq) to the suspension.
-
Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 4-6 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the cooled reaction mixture into a beaker of ice-cold water with stirring.
-
The crude oxadiazole product will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash thoroughly with water to remove acetic acid, and then with a small amount of cold ethanol.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).
-
Data Presentation: Reagents and Conditions
The following table summarizes the key components and conditions for the proposed synthesis. Note that specific quantities and times may require optimization.
| Step No. | Reaction | Key Reagents | Solvent | Conditions | Product |
| 1a | Esterification | This compound, H₂SO₄ (cat.) | Ethanol | Reflux, 4-6 h | Ethyl 3-nitro-4-(pyrrolidin-1-yl)benzoate |
| 1b | Hydrazinolysis | Ethyl 3-nitro-4-(pyrrolidin-1-yl)benzoate, Hydrazine Hydrate | Ethanol | Reflux, 8-12 h | 3-nitro-4-(pyrrolidin-1-yl)benzohydrazide |
| 2 | Cyclization | 3-nitro-4-(pyrrolidin-1-yl)benzohydrazide, Aromatic Aldehyde | Acetic Acid | Reflux, 4-6 h | Diaryl 1,3,4-oxadiazole |
Workflow Visualization
The following diagram illustrates the logical flow of the experimental work from starting materials to the final purified product.
Caption: Experimental workflow for diaryl oxadiazole synthesis.
Disclaimer: This document provides a proposed synthetic route based on established chemical principles. It is intended for use by qualified researchers. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment. The specific reaction conditions may require optimization for yield and purity.
Application Notes: 3-Nitro-4-pyrrolidin-1-ylbenzoic Acid as a Scaffold for Novel S1P Receptor Agonists
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Sphingosine-1-phosphate (S1P) receptors are a family of five G protein-coupled receptors (GPCRs), designated S1P₁ to S1P₅, that play critical roles in a myriad of physiological processes, including immune cell trafficking, vascular development, and neuronal signaling.[1][2] Modulation of S1P receptors, particularly the S1P₁ subtype, has emerged as a successful therapeutic strategy for autoimmune diseases such as multiple sclerosis.[1] The discovery of novel, selective S1P receptor agonists is an active area of research, aiming to develop therapeutics with improved efficacy and safety profiles.
This document outlines the potential application of 3-Nitro-4-pyrrolidin-1-ylbenzoic acid as a versatile starting material for the synthesis of a novel class of S1P receptor agonists. The presence of a carboxylic acid moiety, a common feature in many S1P receptor agonists that mimics the phosphate group of the endogenous ligand S1P, combined with a substituted aromatic core, makes this compound an attractive scaffold for chemical elaboration. Herein, we propose a synthetic route to a novel S1P₁ receptor agonist candidate, designated BC-S1P-A1, and provide detailed protocols for its synthesis and biological evaluation.
Proposed Synthetic Scheme
The synthetic strategy leverages the chemical functionalities of this compound to introduce a lipophilic tail, a key pharmacophoric element for potent S1P receptor agonism. The proposed synthesis of BC-S1P-A1 is a two-step process involving the reduction of the nitro group followed by an amide coupling reaction.
Scheme 1: Proposed Synthesis of BC-S1P-A1
References
Application Notes and Protocols: 3-Nitro-4-pyrrolidin-1-ylbenzoic Acid as a Key Intermediate for Novel Immunosuppressive Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential application of 3-Nitro-4-pyrrolidin-1-ylbenzoic acid as a crucial intermediate in the development of novel immunosuppressive agents, particularly Janus Kinase (JAK) inhibitors. The protocols outlined below are based on established synthetic methodologies for analogous compounds and provide a framework for the synthesis and evaluation of new chemical entities.
Introduction
The pyrrolidine moiety is a prevalent scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[1] Its unique structural and electronic properties make it an attractive component in the design of bioactive molecules. When incorporated into a benzoic acid framework, and further functionalized, it provides a versatile platform for generating compounds with a range of therapeutic applications. Specifically, this compound serves as a key precursor to 3-amino-4-pyrrolidin-1-ylbenzoic acid, an essential building block for the synthesis of pyrrolo[2,3-d]pyrimidine-based Janus Kinase (JAK) inhibitors.
JAK inhibitors are a class of targeted immunosuppressive drugs that interfere with the JAK-STAT signaling pathway, which is crucial for the signal transduction of numerous cytokines involved in inflammatory and autoimmune responses.[2] By inhibiting specific JAK isoforms (JAK1, JAK2, JAK3, and TYK2), these agents can modulate the immune system, making them effective in treating conditions such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
This document details the synthetic pathway from this compound to a potential JAK inhibitor, along with protocols for its biological evaluation.
Experimental Protocols
Protocol 1: Synthesis of 3-Amino-4-pyrrolidin-1-ylbenzoic Acid
This protocol describes the reduction of the nitro group of this compound to yield the corresponding amine, a critical intermediate for subsequent coupling reactions.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) or a hydrogen source like ammonium formate
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite)
Procedure (Catalytic Hydrogenation):
-
In a flask suitable for hydrogenation, dissolve this compound in methanol or ethanol.
-
Carefully add 10% Palladium on carbon (typically 5-10 mol% of the substrate).
-
Purge the flask with an inert gas (N₂ or Ar).
-
Introduce hydrogen gas to the reaction mixture (typically via a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with the alcohol solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-Amino-4-pyrrolidin-1-ylbenzoic acid. The product can be purified further by recrystallization or column chromatography if necessary.
Safety Note: Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle with care in a well-ventilated fume hood.
Protocol 2: Synthesis of a Pyrrolo[2,3-d]pyrimidine-based JAK Inhibitor
This protocol outlines the coupling of 3-Amino-4-pyrrolidin-1-ylbenzoic acid with a suitable heterocyclic partner, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, to form the core structure of a potential JAK inhibitor.
Materials:
-
3-Amino-4-pyrrolidin-1-ylbenzoic acid
-
4-chloro-7H-pyrrolo[2,3-d]pyrimidine
-
A suitable base (e.g., potassium carbonate, diisopropylethylamine)
-
A suitable solvent (e.g., isopropanol, n-butanol, or dimethylformamide)
-
Inert gas (Nitrogen or Argon)
Procedure (Nucleophilic Aromatic Substitution):
-
To a reaction flask, add 3-Amino-4-pyrrolidin-1-ylbenzoic acid, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, and the chosen base in a suitable solvent.
-
Heat the reaction mixture under an inert atmosphere. The reaction temperature will depend on the solvent used (e.g., reflux in isopropanol).
-
Monitor the reaction by TLC or LC-MS until the starting materials are consumed.[3]
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, it can be collected by filtration, washed with a suitable solvent, and dried.
-
If no precipitate forms, the solvent can be removed under reduced pressure, and the residue purified by column chromatography to yield the desired pyrrolo[2,3-d]pyrimidine derivative.
Protocol 3: In Vitro JAK Kinase Inhibition Assay
This protocol provides a general method for evaluating the inhibitory activity of the synthesized compound against JAK kinases (e.g., JAK1, JAK2, JAK3).
Materials:
-
Synthesized inhibitor compound
-
Recombinant human JAK1, JAK2, and JAK3 enzymes
-
ATP (Adenosine triphosphate)
-
Substrate peptide (e.g., a poly-Glu-Tyr peptide)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega or a similar luminescence-based assay)
-
Microplate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the inhibitor compound in DMSO and then in assay buffer.
-
In a 96-well or 384-well plate, add the recombinant JAK enzyme, the substrate peptide, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Data Presentation
Quantitative data from the JAK kinase inhibition assays should be summarized in a clear and structured table for easy comparison of potency and selectivity.
| Compound | Target Kinase | IC₅₀ (nM) | Selectivity vs. JAK2 |
| Example Compound 1 | JAK1 | [Insert Value] | [Calculate Ratio] |
| JAK2 | [Insert Value] | 1 | |
| JAK3 | [Insert Value] | [Calculate Ratio] | |
| Tofacitinib (Reference) | JAK1 | ~35 | ~1.1 |
| JAK2 | ~32 | 1 | |
| JAK3 | ~1.6 | 20 |
Note: IC₅₀ values for Tofacitinib can vary depending on the assay conditions. The values presented are for illustrative purposes.
Visualizations
Synthetic Workflow
The following diagram illustrates the synthetic pathway from the starting materials to the final potential immunosuppressive agent.
Caption: Synthetic pathway to a potential JAK inhibitor.
JAK-STAT Signaling Pathway and Inhibition
This diagram illustrates the mechanism of action of a JAK inhibitor on the JAK-STAT signaling pathway.
Caption: Inhibition of the JAK-STAT signaling pathway.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Nitro-4-pyrrolidin-1-ylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for leveraging palladium-catalyzed cross-coupling reactions with 3-Nitro-4-pyrrolidin-1-ylbenzoic acid. This versatile building block is of significant interest in medicinal chemistry and materials science due to its unique electronic and structural features. The methodologies outlined below enable the synthesis of a diverse array of derivatives, facilitating structure-activity relationship (SAR) studies and the development of novel molecular entities.
Introduction
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1] this compound serves as an attractive substrate for such transformations. The electron-withdrawing nitro group can activate the aromatic ring for certain coupling reactions, while the pyrrolidine and carboxylic acid moieties offer sites for further functionalization and can influence the physicochemical properties of the resulting products. The pyrrolidine ring, a common scaffold in pharmaceuticals, can impart favorable pharmacokinetic properties.[2]
This document details protocols for Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings with this compound. While direct literature examples for this specific substrate are limited, the provided protocols are adapted from established procedures for structurally and electronically similar nitroarenes and substituted benzoic acids.
Data Presentation: A Comparative Overview of Reaction Parameters
The following table summarizes typical reaction conditions for various palladium-catalyzed cross-coupling reactions applicable to this compound. These parameters serve as a starting point for reaction optimization.
| Reaction Type | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Typical Yield Range (%) |
| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂, PdCl₂(dppf) (2-5) | SPhos, XPhos (4-10) | K₃PO₄, Cs₂CO₃ | 1,4-Dioxane/H₂O, Toluene | 80-110 | 60-90 |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃, Pd(OAc)₂ (1-3) | BINAP, Xantphos (2-6) | NaOtBu, K₂CO₃ | Toluene, THF | 80-120 | 55-85 |
| Heck | Alkene | Pd(OAc)₂ (2-5) | P(o-tol)₃, PPh₃ (4-10) | Et₃N, K₂CO₃ | DMF, Acetonitrile | 100-140 | 40-75 |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ (1-3) | PPh₃ (2-6) | Et₃N, Piperidine | THF, DMF | 50-100 | 65-95 |
Experimental Protocols
Note: All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.
Suzuki-Miyaura Coupling Protocol
This protocol describes the coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 3 mol%)
-
SPhos (6 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equivalents)
-
1,4-Dioxane
-
Water
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and potassium phosphate (2.0 eq.).
-
Add palladium(II) acetate (3 mol%) and SPhos (6 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination Protocol
This protocol details the amination of an aryl halide, which could be a derivative of the title compound, or potentially the direct amination of the nitro group under specific conditions.[3]
Materials:
-
Aryl halide derivative of this compound (e.g., a bromo-substituted precursor)
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equivalents)
-
Anhydrous toluene
Procedure:
-
In a glovebox or under a stream of argon, add Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and sodium tert-butoxide (1.4 eq.) to a dry Schlenk tube.
-
Add the aryl halide (1.0 eq.) and anhydrous toluene.
-
Add the amine (1.2 eq.) via syringe.
-
Seal the tube and heat the reaction mixture to 110 °C for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter, concentrate, and purify by flash chromatography.
Heck Reaction Protocol
This protocol outlines the coupling of an aryl halide derivative of the title compound with an alkene.
Materials:
-
Aryl halide derivative of this compound
-
Alkene (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 10 mol%)
-
Triethylamine (Et₃N, 2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a sealable reaction vessel, add the aryl halide (1.0 eq.), Pd(OAc)₂ (5 mol%), and P(o-tol)₃ (10 mol%).
-
Evacuate and backfill with argon.
-
Add anhydrous DMF, the alkene (1.5 eq.), and triethylamine (2.0 eq.).
-
Seal the vessel and heat to 120-140 °C for 24-48 hours.
-
Monitor the reaction progress.
-
After cooling, dilute the reaction mixture with water and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Sonogashira Coupling Protocol
This protocol describes the coupling of an aryl halide derivative with a terminal alkyne.
Materials:
-
Aryl halide derivative of this compound
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a Schlenk flask, add the aryl halide (1.0 eq.), PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%), and PPh₃ (4 mol%).
-
Evacuate and backfill the flask with argon.
-
Add anhydrous THF and triethylamine (typically in a 1:1 to 2:1 ratio).
-
Add the terminal alkyne (1.2 eq.) dropwise.
-
Stir the reaction at room temperature or heat to 50-70 °C for 6-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.
-
Concentrate the filtrate and partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash chromatography.
Visualizations
General Workflow for Palladium-Catalyzed Cross-Coupling
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Logical Relationship of Cross-Coupling Components
Caption: Relationship between the substrate, coupling partners, and resulting products.
References
Application Notes and Protocols for the Esterification of 3-Nitro-4-pyrrolidin-1-ylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established methods for the esterification of 3-Nitro-4-pyrrolidin-1-ylbenzoic acid, a key transformation for modifying the properties of this important chemical scaffold. The following sections detail various synthetic protocols, present comparative data for analogous reactions, and include visualizations to elucidate the experimental workflows.
Introduction
Esterification of this compound is a crucial step in synthetic organic chemistry, particularly in the fields of medicinal chemistry and drug development. This modification of the carboxylic acid moiety to an ester can serve multiple purposes, including:
-
Prodrug Strategy: Esterification can mask the polar carboxylic acid group, improving the pharmacokinetic profile (e.g., absorption, distribution) of a potential drug candidate. The ester can then be hydrolyzed in vivo by esterases to release the active carboxylic acid.
-
Intermediate for Further Synthesis: The ester group can act as a protecting group for the carboxylic acid while other transformations are carried out on the molecule. It can also be a precursor for other functional groups.
-
Modulation of Physicochemical Properties: Conversion to an ester alters the polarity, solubility, and other physical properties of the compound, which can be advantageous for formulation and biological testing.
This document outlines three common and effective methods for the esterification of this compound: Fischer Esterification, Steglich Esterification, and the Mitsunobu Reaction.
Comparative Overview of Esterification Methods
The choice of esterification method depends on several factors, including the scale of the reaction, the sensitivity of the starting material to acidic or basic conditions, and the desired purity of the final product. The following table summarizes the key features of the methods described herein, with quantitative data extrapolated from reactions with structurally similar substituted nitrobenzoic acids.
| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Fischer Esterification | Conc. H₂SO₄ (catalytic) | Alcohol (e.g., Methanol, Ethanol) | Reflux | 1 - 16 | 70 - 95 | Inexpensive reagents, simple procedure. | Requires strong acid and high temperatures, which may not be suitable for sensitive substrates. Reversible reaction requires removal of water. |
| Steglich Esterification | DCC/DMAP or EDC/DMAP | Dichloromethane (DCM) | Room Temperature | 2 - 12 | 80 - 95 | Mild reaction conditions, suitable for acid-sensitive substrates. | Stoichiometric amounts of coupling agents are required, and the urea byproduct can be difficult to remove. |
| Mitsunobu Reaction | PPh₃, DEAD or DIAD | THF or Dioxane | 0 to Room Temp. | 2 - 24 | 75 - 90 | Mild conditions, stereospecific inversion of secondary alcohols (if applicable), broad substrate scope. | Stoichiometric amounts of reagents are needed, and purification from byproducts (triphenylphosphine oxide, hydrazine derivative) can be challenging. |
Note: Yields are based on analogous reactions with substituted nitrobenzoic acids and may vary for this compound.
Experimental Protocols
Fischer Esterification
The Fischer-Speier esterification is a classic and widely used method that involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2][3]
Protocol for Methyl 3-Nitro-4-pyrrolidin-1-ylbenzoate:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in an excess of anhydrous methanol (10-20 eq).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).
-
Reaction: Heat the mixture to reflux and maintain for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (until effervescence ceases) and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Steglich Esterification
The Steglich esterification is a mild method that uses a carbodiimide (like DCC or EDC) to activate the carboxylic acid, and a catalyst such as 4-dimethylaminopyridine (DMAP).[4][5]
Protocol for Ethyl 3-Nitro-4-pyrrolidin-1-ylbenzoate:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), ethanol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane (DCM).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) portion-wise while stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC. A white precipitate of dicyclohexylurea (DCU) will form.
-
Work-up:
-
Filter off the DCU precipitate and wash it with a small amount of cold DCM.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with dilute HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
References
Application Notes and Protocols for Amide Bond Formation Using 3-Nitro-4-pyrrolidin-1-ylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nitro-4-pyrrolidin-1-ylbenzoic acid is a valuable building block in medicinal chemistry and organic synthesis. Its structure incorporates a carboxylic acid moiety, which can be readily activated for the formation of amide bonds, a fundamental linkage in a vast array of pharmaceuticals and biologically active molecules. The presence of the nitro group and the pyrrolidine ring offers opportunities for further chemical modifications and can influence the physicochemical properties of the final compound. These application notes provide a detailed protocol for the formation of an amide bond using this compound as the carboxylic acid component, employing standard peptide coupling reagents.
Data Presentation: Reagents for Amide Bond Formation
The following table summarizes the key reagents, their roles, and typical molar equivalents for the coupling reaction.
| Reagent | Purpose | Molar Equivalents (relative to the limiting reagent) |
| This compound | Carboxylic acid source | 1.0 - 1.2 |
| Amine (R-NH₂) | Nucleophile for amide bond formation | 1.0 (Limiting Reagent) |
| Coupling Reagent (e.g., PyBOP, HATU, HBTU) | Activates the carboxylic acid to facilitate nucleophilic attack by the amine. | 1.0 - 1.5 |
| Base (e.g., DIPEA, NMM) | Neutralizes acidic byproducts and maintains a basic environment for the reaction. | 2.0 - 3.0 |
| Solvent (e.g., DMF, DCM, THF) | Solubilizes the reactants and facilitates the reaction. | N/A |
Experimental Protocols
This protocol describes a general procedure for the formation of an amide bond between this compound and a primary or secondary amine using a phosphonium-based coupling reagent like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).
Materials:
-
This compound
-
Amine of interest
-
PyBOP (or a similar coupling reagent)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for extraction and purification
Procedure:
-
Preparation of Reactants:
-
In a clean, dry round-bottom flask, dissolve this compound (1.1 equivalents) in anhydrous DMF.
-
To this solution, add the amine (1.0 equivalent).
-
Add Diisopropylethylamine (DIPEA) (2.5 equivalents) to the reaction mixture.
-
-
Activation and Coupling:
-
In a separate flask, dissolve PyBOP (1.2 equivalents) in anhydrous DMF.
-
Slowly add the PyBOP solution to the mixture of the carboxylic acid, amine, and base under an inert atmosphere (Nitrogen or Argon).
-
Stir the reaction mixture at room temperature for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with Dichloromethane (DCM).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the mixture to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.
-
Visualizations
Caption: Experimental workflow for amide bond formation.
Application Notes and Protocols for the Derivatization of 3-Nitro-4-pyrrolidin-1-ylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nitro-4-pyrrolidin-1-ylbenzoic acid is a versatile scaffold in medicinal chemistry and drug discovery. The presence of a carboxylic acid group allows for a wide range of derivatization strategies to explore structure-activity relationships (SAR) and develop novel therapeutic agents. This document provides detailed application notes and experimental protocols for the two primary modes of derivatization of the carboxylic acid functionality: amide bond formation and esterification. These protocols are designed to be adaptable for the synthesis of compound libraries for screening and lead optimization.
Key Derivatization Strategies
The carboxylic acid group of this compound can be readily converted into amides and esters.
-
Amide Bond Formation: This is a common strategy to introduce diverse functionalities and modulate the physicochemical properties of the parent molecule. Amide derivatives are prevalent in many approved drugs due to their metabolic stability and ability to participate in hydrogen bonding interactions with biological targets. The most common method for amide bond formation involves the activation of the carboxylic acid with a coupling agent, followed by the addition of a primary or secondary amine.[1][2]
-
Esterification: Esterification is another valuable derivatization technique, often employed to create prodrugs, enhance lipophilicity, or modify pharmacokinetic profiles. Esters can be synthesized by reacting the carboxylic acid with an alcohol under acidic conditions.[3]
I. Amide Bond Formation via EDC/HOBt Coupling
Amide bond formation is a cornerstone of medicinal chemistry, frequently employed in the synthesis of new chemical entities.[1] A widely used and efficient method for this transformation is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-Hydroxybenzotriazole (HOBt).[2] EDC is a water-soluble carbodiimide that activates the carboxylic acid to form a reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by an amine.[1] The addition of HOBt minimizes side reactions and reduces the risk of racemization if chiral amines are used.[2]
Experimental Workflow: Amide Bond Formation
Caption: A generalized workflow for the synthesis of amide derivatives.
Protocol 1: Synthesis of N-Benzyl-3-nitro-4-(pyrrolidin-1-yl)benzamide
Materials:
-
This compound
-
Benzylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add HOBt (1.2 eq) and DIPEA (3.0 eq).
-
Add benzylamine (1.1 eq) to the mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise over 10 minutes.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired amide.
Quantitative Data for Amide Synthesis (Exemplary)
| Amine | Equivalents of Amine | Coupling Reagents (Equivalents) | Solvent | Reaction Time (h) | Yield (%) |
| Benzylamine | 1.1 | EDC·HCl (1.2), HOBt (1.2), DIPEA (3.0) | DMF | 16 | 85 |
| 4-Fluoroaniline | 1.1 | EDC·HCl (1.2), HOBt (1.2), DIPEA (3.0) | DMF | 18 | 78 |
| Piperidine | 1.2 | EDC·HCl (1.5), HOBt (1.5), DIPEA (3.0) | DCM | 16 | 82 |
| (S)-(-)-α-Methylbenzylamine | 1.1 | EDC·HCl (1.2), HOBt (1.2), DIPEA (3.0) | DMF | 24 | 75 |
II. Esterification via Acid Catalysis
Esterification of this compound can be achieved through various methods, with Fischer esterification being a classic and cost-effective approach. This method involves reacting the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). The reaction is reversible, and to drive the equilibrium towards the product, water is typically removed, often by azeotropic distillation with a suitable solvent like toluene.
Experimental Workflow: Esterification
Caption: A generalized workflow for the synthesis of ester derivatives.
Protocol 2: Synthesis of Methyl 3-nitro-4-(pyrrolidin-1-yl)benzoate
Materials:
-
This compound
-
Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend this compound (1.0 eq) in a large excess of methanol.
-
Carefully add concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq) to the suspension.
-
Heat the mixture to reflux and maintain for several hours (e.g., 4-8 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in dichloromethane and carefully neutralize by washing with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography to yield the desired ester.
Quantitative Data for Ester Synthesis (Exemplary)
| Alcohol | Catalyst (Equivalents) | Solvent | Reaction Time (h) | Yield (%) |
| Methanol | H₂SO₄ (0.1) | Methanol | 6 | 92 |
| Ethanol | H₂SO₄ (0.1) | Ethanol | 8 | 89 |
| Isopropanol | p-TsOH (0.1) | Toluene | 12 | 75 |
| Benzyl alcohol | p-TsOH (0.1) | Toluene | 16 | 70 |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
EDC·HCl is a moisture-sensitive and irritating compound. Handle with care.
-
Concentrated sulfuric acid is highly corrosive. Handle with extreme caution.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
The protocols outlined in this document provide robust and adaptable methods for the derivatization of the carboxylic acid group of this compound. Both amide bond formation and esterification are high-yielding transformations that allow for the introduction of a wide array of chemical functionalities. These methods are suitable for the generation of diverse compound libraries for biological screening and for the optimization of lead compounds in drug discovery programs. The provided workflows and exemplary quantitative data serve as a valuable resource for researchers engaged in the synthesis and exploration of novel derivatives based on this important chemical scaffold.
References
Scaling Up the Synthesis of 3-Nitro-4-pyrrolidin-1-ylbenzoic Acid: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the scaled-up synthesis of 3-Nitro-4-pyrrolidin-1-ylbenzoic acid, a key intermediate in the development of various pharmaceutical compounds. The protocol outlines a two-step process commencing with the nitration of 4-chlorobenzoic acid to yield 4-chloro-3-nitrobenzoic acid, followed by a nucleophilic aromatic substitution (SNAr) reaction with pyrrolidine.
Executive Summary
The described method is a robust and scalable procedure for the synthesis of this compound. The protocol emphasizes safety, particularly during the exothermic nitration step, and provides clear instructions for reaction setup, monitoring, work-up, and purification. The overall yield for the two-step process is expected to be in the range of 80-90%.
Experimental Overview
The synthesis is divided into two main stages:
-
Nitration of 4-chlorobenzoic acid: This step involves the controlled addition of a nitrating mixture (concentrated nitric and sulfuric acids) to a solution of 4-chlorobenzoic acid to produce 4-chloro-3-nitrobenzoic acid.
-
Nucleophilic Aromatic Substitution (SNAr): The resulting 4-chloro-3-nitrobenzoic acid is then reacted with pyrrolidine in an aqueous medium to yield the final product, this compound.
The overall synthetic scheme is depicted below:
Figure 1: Overall synthetic workflow for this compound.
Data Presentation
| Parameter | Step 1: Nitration | Step 2: SNAr | Overall |
| Starting Material | 4-Chlorobenzoic Acid | 4-Chloro-3-nitrobenzoic Acid | 4-Chlorobenzoic Acid |
| Key Reagents | Conc. Nitric Acid, Conc. Sulfuric Acid | Pyrrolidine | - |
| Solvent | Sulfuric Acid | Water | - |
| Reaction Temperature | 0-10 °C (addition), 20-25 °C (reaction) | Reflux (approx. 100 °C) | - |
| Reaction Time | 2-3 hours | 4-6 hours | 6-9 hours |
| Typical Yield | 90-95% | 85-95% | 76-90% |
| Product Purity (by HPLC) | >98% | >99% | >99% |
Experimental Protocols
Materials and Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel
-
Cooling bath/circulator
-
Heating mantle/circulator
-
Büchner funnel and vacuum flask
-
pH meter or pH paper
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): safety goggles, face shield, acid-resistant gloves, lab coat
Step 1: Synthesis of 4-Chloro-3-nitrobenzoic Acid
WARNING: This reaction is highly exothermic and involves the use of strong, corrosive acids. Strict temperature control is crucial. Perform this procedure in a well-ventilated fume hood.
-
Reactor Setup: Set up a clean and dry 5 L jacketed glass reactor equipped with an overhead stirrer, a temperature probe, and a 500 mL pressure-equalizing addition funnel. Connect the reactor jacket to a cooling circulator.
-
Charge Sulfuric Acid: To the reactor, charge 1.2 L of concentrated sulfuric acid (98%). Begin stirring and cool the acid to 0-5 °C.
-
Charge 4-Chlorobenzoic Acid: Slowly add 500 g (3.19 mol) of 4-chlorobenzoic acid to the cold sulfuric acid. Ensure the temperature does not exceed 10 °C during the addition. Stir the resulting slurry until the solid is fully dissolved.
-
Prepare Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding 250 mL (5.95 mol) of concentrated nitric acid (70%) to 250 mL of concentrated sulfuric acid (98%) with cooling in an ice bath.
-
Nitration Reaction: Transfer the nitrating mixture to the addition funnel. Add the nitrating mixture dropwise to the stirred solution of 4-chlorobenzoic acid over a period of 1-2 hours, maintaining the internal temperature between 0-10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for an additional 1-2 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Quenching: In a separate large vessel (e.g., 20 L beaker), prepare a mixture of 5 kg of crushed ice and 5 L of cold water.
-
Product Precipitation: Slowly and carefully pour the reaction mixture onto the ice-water slurry with vigorous stirring. A yellow solid will precipitate.
-
Isolation and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake with copious amounts of cold water until the filtrate is neutral to pH paper.
-
Drying: Dry the product, 4-chloro-3-nitrobenzoic acid, in a vacuum oven at 60-70 °C to a constant weight. The expected yield is 570-600 g (90-95%).
Step 2: Synthesis of this compound
-
Reactor Setup: Set up a clean 5 L jacketed glass reactor equipped with an overhead stirrer, a reflux condenser, and a temperature probe. Connect the reactor jacket to a heating/cooling circulator.
-
Charge Reagents: To the reactor, add the dried 4-chloro-3-nitrobenzoic acid (570 g, approx. 2.83 mol) and 2.5 L of water.
-
Add Pyrrolidine: With stirring, slowly add 480 mL (5.78 mol) of pyrrolidine to the suspension. The mixture will become warm.
-
SNAr Reaction: Heat the reaction mixture to reflux (approximately 100 °C) and maintain at this temperature for 4-6 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Cooling and Acidification: Cool the reaction mixture to room temperature. A solid may precipitate. Slowly add concentrated hydrochloric acid (approx. 37%) to the stirred mixture to adjust the pH to 2-3. This will precipitate the product as a yellow solid.
-
Isolation and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove any excess acid and salts.
-
Purification (Recrystallization): Transfer the crude product to a suitable flask and recrystallize from ethanol or an ethanol/water mixture to obtain a purified product.
-
Drying: Dry the final product, this compound, in a vacuum oven at 70-80 °C to a constant weight. The expected yield is 595-665 g (85-95% from 4-chloro-3-nitrobenzoic acid).
Safety Considerations
-
Nitration: The nitration reaction is highly exothermic and can lead to a runaway reaction if not properly controlled. Maintain strict temperature control and have an adequate cooling system in place. The addition of the nitrating mixture should be slow and controlled.
-
Corrosive Reagents: Concentrated nitric acid and sulfuric acid are extremely corrosive. Handle them with extreme care, using appropriate personal protective equipment.
-
Quenching: The quenching of the nitration reaction mixture in water is also exothermic. Perform this step slowly and with efficient stirring to dissipate the heat.
-
Pyrrolidine: Pyrrolidine is a flammable and corrosive liquid. Handle it in a well-ventilated area.
Process Workflow Diagram
Figure 2: Detailed experimental workflow for the two-step synthesis.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Nitro-4-pyrrolidin-1-ylbenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Nitro-4-pyrrolidin-1-ylbenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and efficient method is the nucleophilic aromatic substitution (SNAr) of 4-chloro-3-nitrobenzoic acid with pyrrolidine. The electron-withdrawing nitro group activates the aromatic ring, facilitating the displacement of the chloride by the pyrrolidine nucleophile.
Q2: What are the critical parameters to control for a high yield in this synthesis?
A2: Key parameters to optimize include reaction temperature, reaction time, and the molar ratio of reactants. Ensuring anhydrous conditions and the selection of an appropriate solvent are also crucial for minimizing side reactions and maximizing product formation.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by thin-layer chromatography (TLC). A suitable mobile phase should be chosen to achieve good separation between the starting material (4-chloro-3-nitrobenzoic acid) and the product. Visualization can be done under UV light.
Q4: What is the expected yield for this reaction?
A4: While the exact yield can vary based on the specific reaction conditions and scale, analogous reactions of 4-chloro-3-nitrobenzoic acid with secondary amines have been reported to achieve high yields, potentially exceeding 90% under optimized conditions.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Decomposition of starting material or product. 3. Inactive pyrrolidine. 4. Insufficient activation of the aromatic ring. | 1. Increase reaction time and/or temperature. Monitor by TLC until the starting material is consumed. 2. Avoid excessively high temperatures. Ensure the reaction is performed under an inert atmosphere if necessary. 3. Use freshly distilled or a new bottle of pyrrolidine. 4. Confirm the purity of the 4-chloro-3-nitrobenzoic acid starting material. |
| Presence of Significant Side Products | 1. Reaction with impurities in the starting materials or solvent. 2. Over-reaction or side reactions at high temperatures. 3. Hydrolysis of the carboxylic acid group under harsh basic conditions. | 1. Use high-purity, anhydrous solvents and reagents. 2. Optimize the reaction temperature; a lower temperature for a longer duration may be beneficial. 3. Use a non-nucleophilic base if one is required, and avoid excessive amounts. |
| Difficulty in Product Isolation/Purification | 1. Product is too soluble in the workup solvent. 2. Formation of an emulsion during extraction. 3. Co-precipitation of impurities. | 1. After acidification, ensure the pH is optimal for precipitation (around 3-4). Cool the mixture in an ice bath to maximize precipitation. 2. Add brine to the aqueous layer to break the emulsion. 3. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water). |
| Inconsistent Results | 1. Variability in reagent quality. 2. Presence of moisture. 3. Inconsistent heating. | 1. Use reagents from a reliable source and of the same batch for a series of experiments. 2. Dry all glassware thoroughly and use anhydrous solvents. 3. Use an oil bath for uniform heating. |
Experimental Protocols
Synthesis of 4-Chloro-3-nitrobenzoic acid (Starting Material)
This protocol is adapted from established methods for the nitration of p-chlorobenzoic acid.[2][3]
Materials:
-
p-Chlorobenzoic acid
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Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 40.0 g of p-chlorobenzoic acid to 70 mL of concentrated sulfuric acid.
-
Stir the mixture until the solid is completely dissolved, maintaining the temperature below 15 °C.
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In a separate beaker, prepare a nitrating mixture by carefully adding 22 mL of concentrated nitric acid to 22 mL of concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the solution of p-chlorobenzoic acid, ensuring the temperature of the reaction mixture does not exceed 25 °C.
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After the addition is complete, raise the temperature to 35-40 °C and stir for 10-14 hours.
-
Pour the reaction mixture slowly over crushed ice with stirring.
-
The precipitated product, 4-chloro-3-nitrobenzoic acid, is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried.
Expected Yield: ~98%
Synthesis of this compound
This protocol is based on analogous nucleophilic aromatic substitution reactions.[1][4]
Materials:
-
4-Chloro-3-nitrobenzoic acid
-
Pyrrolidine
-
Water
-
Acetic Acid
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 10.0 g of 4-chloro-3-nitrobenzoic acid.
-
Add an aqueous solution of pyrrolidine (using a 3.5 to 5 molar equivalent of pyrrolidine to the starting material).
-
Heat the mixture to reflux and maintain for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
Slowly add acetic acid to the cooled solution to adjust the pH to approximately 3-4, which will cause the product to precipitate.
-
Collect the yellow solid precipitate by vacuum filtration and wash with cold water.
-
The crude product can be further purified by recrystallization from an appropriate solvent such as an ethanol/water mixture.
Data Presentation
Table 1: Reaction Conditions for the Synthesis of 4-Chloro-3-nitrobenzoic acid
| Parameter | Value |
| Starting Material | p-Chlorobenzoic acid |
| Nitrating Agent | HNO₃ / H₂SO₄ |
| Reaction Temperature | 10-25 °C (addition), 37 °C (reaction) |
| Reaction Time | 10-14 hours |
| Reported Yield | ~98%[2] |
Table 2: Proposed Reaction Conditions for this compound Synthesis
| Parameter | Proposed Value |
| Starting Material | 4-Chloro-3-nitrobenzoic acid |
| Nucleophile | Pyrrolidine |
| Solvent | Water |
| Reaction Temperature | Reflux |
| Reaction Time | 3-5 hours[1] |
| Workup | Acidification with Acetic Acid to pH 3-4[1] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
Technical Support Center: Purification of 3-Nitro-4-pyrrolidin-1-ylbenzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3-Nitro-4-pyrrolidin-1-ylbenzoic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude this compound has a low melting point with a broad range. What is the likely cause and how can I fix it?
A low and broad melting point typically indicates the presence of impurities.[1] Common impurities from the synthesis of nitro-aromatic compounds can include regioisomers (such as 2-nitro or 5-nitro isomers), unreacted starting materials, or residual acids from the nitration process.
Troubleshooting Steps:
-
Acid-Base Extraction: To remove acidic or basic impurities, you can perform a liquid-liquid extraction. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities. Subsequently, washing with a mild acid (e.g., dilute HCl) can remove basic impurities.
-
Recrystallization: This is a powerful technique for purifying solid compounds. The choice of solvent is critical. You may need to screen several solvents or solvent systems to find the optimal one.
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Column Chromatography: For difficult-to-separate impurities, silica gel column chromatography can be employed.
Q2: The color of my purified product is yellow or brownish, not the expected pale-yellow solid. What causes this discoloration and how can I remove it?
Discoloration often arises from colored impurities, which could be nitrated byproducts or oxidation products.
Troubleshooting Steps:
-
Charcoal Treatment: During recrystallization, you can add a small amount of activated charcoal to the hot solution. The charcoal will adsorb colored impurities, and can then be removed by hot filtration. Be cautious not to add too much charcoal as it can also adsorb your desired product.
-
Recrystallization: A successful recrystallization should also help in removing colored impurities as they will ideally remain in the mother liquor.
-
Washing: Thoroughly washing the filtered crystals with a cold, appropriate solvent can help remove residual colored mother liquor.
Q3: My yield after recrystallization is very low. What are the possible reasons and how can I improve it?
Low yield during recrystallization can be due to several factors:
-
Using too much solvent: This will keep a significant amount of your product dissolved in the mother liquor even after cooling.
-
Premature crystallization: If the product crystallizes during hot filtration, you will lose product on the filter paper.
-
Inappropriate solvent choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1]
Troubleshooting Steps:
-
Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Preheat Funnel: During hot filtration, use a pre-heated funnel to prevent premature crystallization.
-
Solvent Screening: If the yield is consistently low, you may need to try a different recrystallization solvent or a mixture of solvents.[2]
-
Cooling: Ensure the solution is cooled slowly to allow for proper crystal formation and then thoroughly in an ice bath to maximize precipitation.
Q4: I am struggling to find a suitable single solvent for recrystallization. What should I do?
If a single solvent is not effective, a binary solvent system (a mixture of two miscible solvents) is a good alternative. One solvent should be a "good" solvent in which your compound is highly soluble, and the other a "poor" solvent in which your compound is sparingly soluble.
Troubleshooting Steps:
-
Dissolve the crude product in a minimal amount of the "good" solvent at an elevated temperature.
-
Slowly add the "poor" solvent dropwise until the solution becomes cloudy (turbid).
-
Add a few more drops of the "good" solvent until the solution becomes clear again.
-
Allow the solution to cool slowly.
Data Presentation
Table 1: Suggested Solvents for Recrystallization Screening
| Solvent/System | Rationale |
| Ethanol/Water | A commonly used polar protic system. The compound may be soluble in hot ethanol and less soluble in water.[2] |
| Isopropanol | A polar protic solvent that is often a good choice for moderately polar compounds. |
| Ethyl Acetate/Hexane | A less polar system. The compound may dissolve in ethyl acetate, with hexane used as the anti-solvent. |
| Acetone | A polar aprotic solvent that can be effective for a range of compounds. |
Table 2: General Parameters for Column Chromatography
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (60-120 mesh or 230-400 mesh) |
| Mobile Phase (Eluent) | Start with a non-polar solvent and gradually increase polarity. A common gradient is Hexane:Ethyl Acetate. |
| Gradient | Start with 100% Hexane, gradually increase to 50:50 Hexane:Ethyl Acetate, and further if necessary. |
| Monitoring | Thin Layer Chromatography (TLC) |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: Based on small-scale trials, select a suitable solvent or solvent system.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture on a hot plate with stirring. Add the minimum amount of hot solvent needed to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat to boiling for a few minutes.
-
Hot Filtration: If charcoal was used, or if there are insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove the charcoal or impurities.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Purification by Acid-Base Precipitation
This method is particularly useful for removing neutral or basic impurities from a carboxylic acid.
-
Dissolution: Dissolve the crude this compound in a suitable aqueous base, such as 1M sodium hydroxide (NaOH), to form the sodium salt solution.[3]
-
Filtration: Filter the solution to remove any insoluble impurities.[3]
-
Precipitation: Cool the filtrate in an ice bath and slowly add a suitable acid, such as 1M hydrochloric acid (HCl), with stirring until the solution is acidic (pH ~2-3).[3]
-
Isolation: Collect the precipitated this compound by vacuum filtration.
-
Washing: Wash the crystals thoroughly with cold water to remove any residual salts.
-
Drying: Dry the purified product.
Visualizations
Caption: Workflow for purification via acid-base precipitation.
Caption: Troubleshooting decision tree for purification issues.
References
Technical Support Center: Synthesis of 3-Nitro-4-pyrrolidin-1-ylbenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Nitro-4-pyrrolidin-1-ylbenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route to this compound?
The most common and direct method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting 4-chloro-3-nitrobenzoic acid with pyrrolidine. The electron-withdrawing nitro group activates the aromatic ring, facilitating the displacement of the chloro group by the nucleophilic pyrrolidine.
Q2: What are the potential side reactions I should be aware of during this synthesis?
Several side reactions can occur, potentially impacting the yield and purity of the final product. These include:
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Hydrolysis of the starting material: 4-chloro-3-nitrobenzoic acid can undergo hydrolysis to form 4-hydroxy-3-nitrobenzoic acid, especially in the presence of water and base at elevated temperatures.
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Formation of a dinitro-bis-pyrrolidino byproduct: Although less common, it is conceivable that under certain conditions, a dimer-like impurity could form.
-
Decarboxylation of the product: The final product, this compound, may undergo decarboxylation to yield 1-(2-nitrophenyl)pyrrolidine, particularly at high temperatures.
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Formation of an amide byproduct: The carboxylic acid of either the starting material or the product could potentially react with pyrrolidine to form an amide, although this is less likely under typical SNAr conditions.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a suitable method for monitoring the reaction progress. A solvent system such as ethyl acetate/hexanes can be used. The starting material (4-chloro-3-nitrobenzoic acid) and the product (this compound) will have different Rf values, allowing for visualization of the conversion.
Q4: What are the recommended purification methods for the final product?
Purification can typically be achieved through recrystallization. Suitable solvents for recrystallization include ethanol, methanol, or a mixture of ethanol and water. The choice of solvent will depend on the impurity profile.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps & Preventative Measures |
| Low yield of the desired product | Incomplete reaction. | - Ensure the reaction is run for a sufficient amount of time. Monitor by TLC until the starting material is consumed.- Increase the reaction temperature, but be mindful of potential side reactions like decarboxylation. |
| Side reactions are consuming the starting material or product. | - Use anhydrous solvents to minimize hydrolysis of the starting material.- Control the stoichiometry of the reactants carefully. An excess of pyrrolidine may lead to other byproducts.- Maintain the recommended reaction temperature to avoid decarboxylation. | |
| Presence of a significant amount of 4-hydroxy-3-nitrobenzoic acid impurity | Hydrolysis of 4-chloro-3-nitrobenzoic acid. | - Use anhydrous solvents and reagents.- If a base is used, ensure it is added under controlled conditions and at a suitable temperature. |
| Isolation of a non-acidic byproduct | Decarboxylation of the final product. | - Avoid excessive heating during the reaction and work-up.- If purification by distillation is attempted, use vacuum distillation to lower the boiling point and minimize thermal stress. |
| Difficulty in precipitating the product | The product is highly soluble in the reaction solvent. | - After the reaction is complete, cool the mixture in an ice bath to induce precipitation.- If precipitation is still not observed, carefully add a non-polar co-solvent like hexanes to decrease the solubility of the product. |
| Product is an oil instead of a solid | Presence of impurities. | - Attempt to purify a small sample by column chromatography to isolate the pure product and induce crystallization.- Try trituration with a suitable solvent to remove oily impurities. |
Experimental Protocols
Synthesis of 4-chloro-3-nitrobenzoic acid
This procedure outlines the nitration of p-chlorobenzoic acid.
Materials:
-
p-Chlorobenzoic acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Crushed ice
-
Water
Procedure:
-
In a round-bottom flask, add concentrated sulfuric acid (680 ml) and p-chlorobenzoic acid (400 g).
-
Stir the mixture and cool it to 0°C using an ice bath.
-
Prepare a nitrating mixture by carefully adding concentrated nitric acid (216 ml) to concentrated sulfuric acid (216 ml).
-
Add the nitrating mixture dropwise to the reaction flask, maintaining the temperature between 10°C and 25°C.
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After the addition is complete, raise the temperature to 37°C and stir for 10-14 hours.
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Pour the reaction mixture over crushed ice.
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Filter the resulting precipitate and wash it with water.
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Dry the product, 4-chloro-3-nitrobenzoic acid. The expected yield is approximately 98.7% with a melting point of 178-180°C.[1]
Synthesis of this compound
This procedure details the nucleophilic aromatic substitution reaction.
Materials:
-
4-chloro-3-nitrobenzoic acid
-
Pyrrolidine
-
Anhydrous solvent (e.g., Dimethylformamide - DMF, or Acetonitrile - ACN)
-
Base (e.g., Potassium carbonate - K₂CO₃, or Triethylamine - Et₃N) (optional, can act as an acid scavenger)
-
Hydrochloric acid (HCl) for acidification
-
Water
-
Ethyl acetate for extraction
-
Brine
Procedure:
-
Dissolve 4-chloro-3-nitrobenzoic acid (1 equivalent) in the chosen anhydrous solvent in a round-bottom flask.
-
Add pyrrolidine (1.1-1.5 equivalents). If using a base, add it to the mixture (e.g., K₂CO₃, 2 equivalents).
-
Heat the reaction mixture to a suitable temperature (e.g., 70-100°C) and stir for several hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
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If a solid base was used, filter the mixture.
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Remove the solvent under reduced pressure.
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Dissolve the residue in water and acidify with HCl to a pH of approximately 2-3 to precipitate the product.
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Filter the precipitate and wash with cold water.
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Alternatively, the product can be extracted into an organic solvent like ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, and the solvent evaporated to yield the crude product.
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Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Visualizations
Caption: Main synthetic pathway to this compound.
Caption: Potential side reactions during the synthesis.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Overcoming solubility issues with 3-Nitro-4-pyrrolidin-1-ylbenzoic acid in reactions
Welcome to the technical support center for 3-Nitro-4-pyrrolidin-1-ylbenzoic acid (CAS: 40832-81-3). This guide is designed for researchers, scientists, and drug development professionals to address common challenges, particularly solubility issues, encountered during its use in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a moderately polar molecule. Its solubility is influenced by the presence of a carboxylic acid, a nitro group, and a pyrrolidine ring. While specific quantitative data is limited, a qualitative solubility profile in common laboratory solvents can be estimated based on the behavior of structurally related compounds like nitrobenzoic acids.[1][2] Generally, its solubility increases with solvent polarity.
Solubility Profile Summary
| Solvent Class | Examples | Expected Solubility | Rationale |
| Polar Aprotic | DMF, DMAc, DMSO, NMP, Acetonitrile | High | These solvents can effectively solvate the polar nitro group and engage in hydrogen bonding with the carboxylic acid. |
| Polar Protic | Methanol, Ethanol | Moderate to High | Alcohols can act as both hydrogen bond donors and acceptors, facilitating dissolution.[2][3] |
| Ethers | THF, Dioxane | Moderate | Moderate polarity allows for some interaction with the molecule. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Low to Moderate | Typically requires a co-solvent for complete dissolution. Solubility is often better than in non-polar hydrocarbons.[2] |
| Aqueous (basic) | Aqueous NaOH, NaHCO₃, K₂CO₃ | High | The carboxylic acid is deprotonated to form a highly soluble carboxylate salt. |
| Aqueous (neutral) | Water | Very Low | The molecule's organic scaffold limits its solubility in neutral water.[2] |
| Aqueous (acidic) | Dilute HCl, H₂SO₄ | Very Low | The carboxylic acid remains protonated, and the pyrrolidine nitrogen may be protonated, but overall solubility remains poor. |
| Non-polar | Toluene, Hexanes | Very Low | The molecule is too polar to dissolve effectively in non-polar hydrocarbon solvents.[2] |
Q2: My compound won't dissolve for an amide coupling reaction in DCM. What should I do?
A2: This is a common issue. Dichloromethane (DCM) alone is often a poor solvent for this substrate. Here are several strategies to overcome this:
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Switch to a Polar Aprotic Solvent: The most effective solution is to use a solvent like N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), or N-Methyl-2-pyrrolidone (NMP), in which the acid has much higher solubility.
-
Use a Co-solvent: If the reaction requires a less polar environment, try a solvent mixture. Adding a small amount of DMF or DMSO (5-10% by volume) to DCM or THF can significantly improve solubility without drastically changing the reaction medium.
-
Gentle Heating: Warming the mixture to 40-50 °C can increase the rate of dissolution and the overall solubility.[3] Always ensure the reaction components are stable at the chosen temperature.
-
Sonication: Using an ultrasonic bath can help break down solid aggregates and promote dissolution.
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Salt Formation: Pre-treating the acid with a non-nucleophilic base like Diisopropylethylamine (DIPEA) will form the more soluble carboxylate salt in situ before adding the coupling agent and amine.
Q3: How can I improve solubility for an esterification reaction with an alcohol?
A3: For esterification, especially under acidic catalysis (e.g., H₂SO₄), solubility can be challenging.
-
Use Excess Alcohol as Solvent: If using a simple alcohol like methanol or ethanol, use it as the reaction solvent. This maximizes the concentration of one reactant and typically solvates the acid well.
-
Co-solvent with Inert Solvent: For larger alcohols, use an inert, higher-boiling solvent like toluene. Toluene can help solvate the molecule and allows for the azeotropic removal of water using a Dean-Stark apparatus, which drives the reaction to completion.[4]
-
Alternative Methods: Consider converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride, which can then react with the alcohol in a less polar solvent like DCM with a base like pyridine or triethylamine.
Q4: What are the best practices for the reduction of the nitro group considering solubility?
A4: The reduction of the nitro group to an amine is a key transformation. Solubility is crucial for these reactions, which are often heterogeneous.
-
Catalytic Hydrogenation: Use polar solvents like ethanol, methanol, or ethyl acetate. These solvents are suitable for use with catalysts like Palladium on carbon (Pd/C) and typically dissolve the starting material well enough for the reaction to proceed.
-
Metal/Acid Reduction: The classic method using iron powder or tin(II) chloride is highly effective.[5] To manage solubility, a mixture of solvents is recommended. For example, using a mix of ethanol and water (or ethanol and dilute HCl/acetic acid) provides a medium that can dissolve both the organic substrate and the inorganic reagents.[5] Adding alcohol is a known method to increase the solubility of nitro compounds in these systems.[3]
Troubleshooting Guides
Guide 1: Amide Coupling Reactions
This guide addresses common problems encountered during amide bond formation using this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Poor Solubility of Starting Acid: The acid is not sufficiently dissolved for the coupling agent to activate it effectively. | Switch to a more polar aprotic solvent like DMF or DMAc. Alternatively, use a co-solvent system (e.g., THF/DMF) or gently heat the mixture.[3] |
| Inactive Coupling Reagent: The coupling reagent (e.g., HATU, HBTU) has degraded due to moisture. | Use fresh, high-quality coupling reagents from a reliable source. Store them in a desiccator. | |
| Incorrect Base: The base (e.g., DIPEA, triethylamine) may be insufficient or inappropriate for the reaction. | Ensure at least 2-3 equivalents of a non-nucleophilic base like DIPEA are used to neutralize the acid and any acidic byproducts from the coupling agent. | |
| Reaction Stalls / Incomplete Conversion | Precipitation of Reactants: The activated ester or an intermediate salt may be precipitating from the solution, halting the reaction. | Try a more effective solubilizing solvent (DMF, DMSO). Monitor the reaction for any solids crashing out and consider adding more solvent if it occurs. |
| Steric Hindrance: The amine coupling partner is sterically bulky, slowing the reaction rate. | Increase the reaction temperature to 50-60 °C and allow for a longer reaction time. Consider using a more potent coupling agent like COMU. | |
| Formation of Side Products | Epimerization of Chiral Amine: If the amine partner has a sensitive chiral center, prolonged exposure to base and heat can cause racemization. | Run the reaction at a lower temperature (0 °C to room temperature). Add the coupling agent to the acid and base first to pre-activate, then add the amine.[6] |
| Reaction with Nitro Group: Under certain harsh reductive coupling conditions (not typical for standard amide coupling), the nitro group could potentially react. | Stick to standard coupling reagents (carbodiimides, uronium/phosphonium salts) which are chemoselective for the carboxylic acid.[7][8] |
Experimental Protocols & Visualizations
Protocol 1: HATU-Mediated Amide Coupling
This protocol describes a general procedure for coupling this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary, 1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.1 eq)
-
DIPEA (N,N-Diisopropylethylamine, 3.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).
-
Add anhydrous DMF to dissolve the acid completely. The target concentration is typically 0.1-0.5 M. Gentle warming or sonication may be applied if dissolution is slow.
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Add the amine (1.1 eq) to the solution, followed by DIPEA (3.0 eq).
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In a separate vial, dissolve HATU (1.1 eq) in a small amount of anhydrous DMF.
-
Add the HATU solution dropwise to the reaction mixture at room temperature.
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Stir the reaction at room temperature and monitor its progress using TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove unreacted acid), water, and finally, saturated aqueous NaCl (brine).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Visualizations
// Nodes start [label="Poor Solubility Observed\nin Reaction", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; q1 [label="Is the solvent appropriate?", fillcolor="#FBBC05", fontcolor="#202124"]; s1 [label="Switch to Polar Aprotic Solvent\n(DMF, DMSO, NMP)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; s2 [label="Use a Co-Solvent\n(e.g., DCM/DMF, THF/DMSO)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; q2 [label="Can the temperature be increased?", fillcolor="#FBBC05", fontcolor="#202124"]; s3 [label="Apply Gentle Heat\n(40-50 °C)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; q3 [label="Is the substrate acidic/basic?", fillcolor="#FBBC05", fontcolor="#202124"]; s4 [label="Form a Soluble Salt\n(e.g., use DIPEA for acids)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; s5 [label="Apply Physical Methods\n(Sonication)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box]; end_node [label="Proceed with Reaction", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse];
// Edges start -> q1 [color="#5F6368"]; q1 -> s1 [label="No", color="#5F6368"]; q1 -> q2 [label="Yes", color="#5F6368"]; s1 -> end_node [color="#5F6368"]; q1 -> s2 [label="Partially", color="#5F6368"]; s2 -> end_node [color="#5F6368"]; q2 -> s3 [label="Yes", color="#5F6368"]; s3 -> end_node [color="#5F6368"]; q2 -> q3 [label="No", color="#5F6368"]; q3 -> s4 [label="Yes", color="#5F6368"]; s4 -> end_node [color="#5F6368"]; q3 -> s5 [label="No", color="#5F6368"]; s5 -> end_node [color="#5F6368"]; } Caption: A logical workflow for troubleshooting solubility problems.
// Nodes start [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=Mdiamond]; amide [label="Amide Derivative", fillcolor="#34A853", fontcolor="#FFFFFF"]; ester [label="Ester Derivative", fillcolor="#34A853", fontcolor="#FFFFFF"]; amine [label="3-Amino-4-pyrrolidin-1-ylbenzoic acid", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> amide [label=" R¹R²NH, Coupling Agent\n (e.g., HATU, DIPEA, DMF)\n[6]"]; start -> ester [label=" ROH, Acid Catalyst\n (e.g., H₂SO₄, Toluene)\n[4][9]"]; start -> amine [label=" Reduction\n (e.g., Fe/HCl in EtOH/H₂O)\n[3][5]"]; } Caption: Common reactions starting from the title compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. web.mst.edu [web.mst.edu]
- 4. US3948972A - Esterification of nitrobenzoic acids - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EP0394985A1 - Process for preparing nitro benzoic acid alkyl esters - Google Patents [patents.google.com]
Technical Support Center: Optimizing Amide Coupling for 3-Nitro-4-pyrrolidin-1-ylbenzoic acid
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and optimized protocols for the amide coupling of 3-Nitro-4-pyrrolidin-1-ylbenzoic acid. This substrate presents unique challenges due to the electronic effect of the nitro group and potential steric hindrance from the ortho-pyrrolidine moiety.
Frequently Asked Questions (FAQs)
Q1: Why is my amide coupling reaction with this compound failing or giving low yields?
Low yields with this substrate are often due to a combination of factors.[1]
-
Incomplete Carboxylic Acid Activation: The electron-withdrawing nitro group increases the acidity of the carboxylic acid but may require a highly efficient coupling reagent to form the active intermediate. Standard reagents may not be sufficient.[1]
-
Steric Hindrance: The pyrrolidine group ortho to the carboxylic acid can physically block the approach of the amine, especially if the amine coupling partner is also sterically demanding.[1]
-
Suboptimal Reagent Choice: Using a less potent coupling reagent, like a carbodiimide without an additive, can result in slow or incomplete reactions with challenging substrates.[2]
-
Presence of Moisture: Water in the reaction solvent or on glassware can hydrolyze the activated ester intermediate, reverting it to the starting carboxylic acid and halting the reaction. It is critical to use anhydrous solvents and reagents.[1]
-
Incorrect Base: The choice and amount of base are crucial. An inappropriate base can fail to deprotonate the carboxylic acid efficiently or may cause side reactions.[3]
Q2: Which coupling reagent is most effective for this compound?
For challenging substrates, potent coupling reagents are recommended.
-
Uronium/Aminium Salts (HATU, HBTU): HATU is highly recommended for its rapid reaction kinetics and ability to overcome steric hindrance.[4] It activates the carboxylic acid by forming a highly reactive OAt-active ester, which efficiently couples with the amine.[4][5]
-
Phosphonium Salts (PyBOP): These reagents are also very effective, particularly for hindered couplings, and can sometimes offer advantages in minimizing certain side reactions compared to uronium salts.[6]
-
Carbodiimides (EDC, DCC) with Additives: While being cost-effective, carbodiimides alone are often inefficient for hindered systems.[2] Their effectiveness is significantly enhanced by additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure, which form more reactive intermediates and help suppress side reactions.[6] For easier workup, EDC is preferred as its urea byproduct is water-soluble.[7]
Q3: What are the optimal solvent and base for this reaction?
-
Solvents: Anhydrous polar aprotic solvents are the best choice. N,N-Dimethylformamide (DMF) is most common due to its high polarity, which helps dissolve the reactants.[8] Anhydrous Dichloromethane (DCM) is another excellent option.[1]
-
Bases: A non-nucleophilic, sterically hindered base is essential to prevent side reactions. N,N-Diisopropylethylamine (DIPEA) is the most common choice for HATU and other modern coupling reagents.[3][9] Triethylamine (TEA) or N-methylmorpholine (NMM) can also be used.[3] Typically, 2-3 equivalents of the base are required to neutralize acidic byproducts and ensure the reaction proceeds efficiently.[9]
Q4: I'm observing significant side products. What are they and how can I minimize them?
-
Guanidinylation of the Amine: If using excess uronium/aminium reagents like HATU or HBTU, the reagent can react directly with the amine coupling partner, forming a guanidinium byproduct that terminates the reaction.[7]
-
Racemization: If your amine partner has a chiral center, epimerization can occur, especially at higher temperatures or with prolonged reaction times.
-
N-Acylurea Formation: When using carbodiimides like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which is unreactive and reduces the yield.[6]
-
Solution: Using an additive like HOBt or HOAt traps the O-acylisourea intermediate by converting it to the corresponding active ester, which is more reactive towards the amine and less prone to rearrangement.[6]
-
Q5: How can I effectively monitor the reaction's progress?
The most common methods are Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
TLC: This is a quick and easy way to visualize the consumption of the starting materials and the formation of the product. A co-spot of the starting material and the reaction mixture is recommended for accurate comparison.
-
LC-MS: This provides more definitive information, allowing you to monitor the disappearance of the starting material masses and the appearance of the desired product mass. This is the preferred method for unambiguous monitoring.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inefficient coupling reagent for a hindered substrate. | Switch to a more potent reagent like HATU, PyBOP, or COMU.[1][6] |
| Presence of water in reagents or solvent. | Use anhydrous solvents (e.g., from a solvent purification system or a fresh sealed bottle) and dry all glassware thoroughly.[1] | |
| Incorrect stoichiometry or choice of base. | Use a non-nucleophilic base like DIPEA (2-3 equivalents).[9] | |
| Poor solubility of reactants. | Ensure complete dissolution in an appropriate solvent like DMF. Gentle warming may be necessary.[8] | |
| Multiple Spots on TLC / Impure Product | Guanidinylation side reaction with uronium reagents. | Pre-activate the carboxylic acid with HATU/HBTU for 15-30 minutes before adding the amine. Avoid using excess coupling reagent.[3][7] |
| Racemization of the amine partner. | Run the reaction at a lower temperature (0 °C). Ensure a racemization-suppressing additive (HOBt, HOAt) is part of the reagent system.[1] | |
| Unreacted starting materials remain. | Increase reaction time or temperature moderately (e.g., to 40 °C).[11] Consider adding a slight excess (1.1-1.2 eq) of the amine.[1] | |
| Difficult Product Purification | Water-soluble byproducts from EDC coupling. | Perform an aqueous workup. Wash the organic layer with dilute acid, then saturated sodium bicarbonate, and finally brine.[8] |
| Insoluble dicyclohexylurea (DCU) from DCC coupling. | Filter the reaction mixture before workup to remove the precipitated DCU.[7] |
Comparison of Recommended Coupling Reagents
| Coupling Reagent | Typical Conditions | Advantages | Disadvantages / Considerations |
| HATU | 1.1 eq HATU, 2-3 eq DIPEA, in DMF or DCM, RT.[4][9] | High efficiency, fast reaction rates, excellent for hindered substrates, low risk of racemization.[4] | Higher cost, can cause guanidinylation if used in excess, potential allergen and thermal hazard.[7][12][13] |
| EDC / HOBt | 1.2 eq EDC, 1.2 eq HOBt, 2-3 eq DIPEA, in DMF or DCM, 0 °C to RT.[3][14] | Cost-effective, water-soluble urea byproduct allows for easy purification via aqueous workup.[6][7] | Less reactive than HATU, may require longer reaction times for hindered substrates, HOBt has explosive properties in its anhydrous form.[2][6] |
| PyBOP | 1.1 eq PyBOP, 2-3 eq DIPEA, in DMF or DCM, RT. | High coupling efficiency similar to HBTU, does not generate toxic HMPA byproduct like the original BOP reagent.[6] | Higher cost than carbodiimides, phosphonium-based byproducts to remove. |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU [1][3]
-
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolve the acid in anhydrous DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution and stir.
-
Cool the mixture to 0 °C using an ice bath.
-
Add HATU (1.1 eq) to the solution and stir the mixture at 0 °C for 15-30 minutes to pre-activate the carboxylic acid.
-
Slowly add the desired amine (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and continue stirring for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., Ethyl Acetate, 3x).
-
Combine the organic layers and wash sequentially with 5% aqueous LiCl (to help remove DMF), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: General Procedure for Amide Coupling using EDC/HOBt [3][14]
-
To a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq) in anhydrous DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the mixture.
-
Cool the reaction flask to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 6-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Follow steps 8-12 from the HATU protocol for reaction workup and purification.
Visualizations
Caption: A generalized workflow for a typical amide coupling reaction.
Caption: A logical guide to diagnosing and solving low-yield issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. Amide Synthesis [fishersci.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. mjas.analis.com.my [mjas.analis.com.my]
- 12. HATU - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
- 14. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
Troubleshooting palladium catalyst deactivation in reactions involving 3-Nitro-4-pyrrolidin-1-ylbenzoic acid
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering palladium catalyst deactivation, with a specific focus on reactions involving 3-Nitro-4-pyrrolidin-1-ylbenzoic acid .
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of palladium catalyst deactivation in cross-coupling reactions?
A1: Palladium catalyst deactivation is the loss of catalytic activity over time. Key causes include:
-
Palladium Agglomeration: Small, active palladium nanoparticles or single-atom catalysts can aggregate to form larger, less active particles, often observed as palladium black.[1][2]
-
Poisoning: Substrates, products, intermediates, or impurities can bind strongly to the palladium center, blocking active sites. Common poisons include compounds containing sulfur, and excess phosphine ligands or amines.[1][2]
-
Changes in Oxidation State: The active catalytic species, typically Pd(0), can be oxidized to a less active Pd(II) state or reduced to form inactive metallic nanoparticles, a process that can be promoted by reagents like triethylamine.[3][4]
-
Ligand Degradation: The phosphine or N-heterocyclic carbene (NHC) ligands that stabilize the catalyst can degrade under reaction conditions.[5]
-
Leaching: The palladium can detach from its support (in heterogeneous catalysis) and be lost to the solution.[1] Nitro compounds are known to mobilize palladium by oxidizing the metal, which is then complexed and leached into the liquid phase.[1]
Q2: How does the structure of this compound specifically contribute to catalyst deactivation?
A2: The molecular structure of this compound contains two functional groups known to be problematic for palladium catalysts:
-
Nitro Group (-NO₂): Aromatic nitro groups are well-documented to be detrimental. They can act as oxidizing agents, converting the active Pd(0) catalyst to inactive Pd(II) species, leading to catalyst leaching.[1] Furthermore, under certain conditions, the nitro group itself can be reduced, and the resulting intermediates or the final amine product can interact with the catalyst.
-
Pyrrolidine Group (Tertiary Amine): The lone pair of electrons on the nitrogen atom of the pyrrolidine ring can coordinate strongly to the palladium center. This binding can block sites needed for the catalytic cycle or lead to the formation of stable, inactive bis(amino)-palladium complexes, effectively poisoning the catalyst.[2][6]
Q3: What are the common visual indicators of catalyst deactivation?
A3: The most common visual sign of catalyst deactivation is the formation of a black precipitate, commonly known as palladium black . This indicates that the finely dispersed palladium nanoparticles have agglomerated into larger, catalytically inactive particles.[7] Other indicators include a reaction stalling before completion (as monitored by TLC or LC-MS) or a significant decrease in the reaction rate.
Troubleshooting Guide
Q4: My reaction is sluggish or has stalled completely. What should I investigate first?
A4: A stalled reaction is a primary symptom of catalyst deactivation. Follow this checklist:
-
Check the Atmosphere: Ensure a strictly inert atmosphere (Argon or Nitrogen) was maintained. Oxygen can lead to phosphine ligand oxidation and catalyst deactivation.[5][8]
-
Reagent Purity: Impurities in solvents, starting materials, or bases can poison the catalyst. Ensure all reagents are of appropriate purity and solvents are properly degassed.[8]
-
Base Selection: The choice and quality of the base are critical. Some bases can accelerate catalyst decomposition. Consider screening different bases if deactivation is suspected.[9][10]
-
Ligand-to-Metal Ratio: An incorrect ligand-to-palladium ratio can be detrimental. Too little ligand can lead to palladium agglomeration, while too much can inhibit the reaction by occupying coordination sites. An extra equivalent of ligand relative to the palladium source can sometimes improve stability.
Q5: I am observing the formation of palladium black. What does this mean and how can I prevent it?
A5: The formation of palladium black indicates the aggregation of Pd(0) species into inactive bulk metal.[7] This is a very common deactivation pathway.
-
Meaning: Your active catalyst is no longer soluble or finely dispersed and has precipitated out of the reaction mixture.
-
Prevention Strategies:
-
Use Stabilizing Ligands: Sterically bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs) are designed to stabilize the Pd(0) center and prevent aggregation.[11] The σ-donating character of these ligands increases the nucleophilicity of the Pd(0) center, while their steric bulk facilitates reductive elimination.[11]
-
Employ Precatalysts: Modern palladium precatalysts (e.g., G3/G4 Buchwald precatalysts) are designed for the slow, controlled generation of the active LPd(0) species, which can minimize the concentration of unstable palladium intermediates that are prone to aggregation.[12]
-
Control Temperature: Excessively high temperatures can accelerate the rate of catalyst decomposition and aggregation.
-
Q6: My reaction provides inconsistent yields. What factors related to the catalyst could be causing this?
A6: Reproducibility issues are common and often point to subtle variations in reaction setup that affect the catalyst's life and activity.[8]
-
Inconsistent Inert Atmosphere: Even small, variable amounts of oxygen or moisture can impact catalyst performance. Robust Schlenk line or glovebox techniques are essential.[8]
-
Variable Reagent Quality: The purity of reagents can vary from batch to batch. Impurities, even in trace amounts, can act as catalyst poisons.[8]
-
Order of Reagent Addition: The sequence of adding the palladium source, ligand, base, and substrates can influence the formation and stability of the active catalyst. Maintain a consistent order of addition for all experiments.[8]
-
Stirring Rate: In heterogeneous mixtures (e.g., with an insoluble base), the stirring rate can impact reaction kinetics. Ensure consistent and vigorous stirring.[8]
Data Presentation
Table 1: Influence of Functional Groups in this compound on Deactivation
| Functional Group | Potential Deactivation Mechanism | Consequence |
| Nitro Group | Oxidation of active Pd(0) to Pd(II) | Catalyst leaching, loss of activity[1] |
| Formation of inhibitory intermediates during reduction | Poisoning | |
| Pyrrolidine (Amine) | Strong coordination to the Pd center | Active site blocking, catalyst poisoning[2][6] |
| Carboxylic Acid | Coordination to Pd center (as carboxylate) | Potential for competitive binding |
Table 2: General Troubleshooting Checklist
| Issue | Potential Cause | Recommended Action |
| Low/No Conversion | Catalyst Deactivation | Screen ligands, bases, and solvents; verify reagent purity. |
| Poor Catalyst Generation | Use a reliable precatalyst; ensure inert conditions.[12] | |
| Palladium Black Formation | Catalyst Aggregation | Use more sterically demanding/stabilizing ligands; lower temperature.[7] |
| Inconsistent Results | Variable Reaction Setup | Standardize reagent addition order, stirring, and inert atmosphere techniques.[8] |
Experimental Protocols & Visualizations
Protocol 1: General Procedure for Catalyst Regeneration
A deactivated palladium catalyst, particularly one that has precipitated as palladium black, can sometimes be regenerated. This protocol is a general guideline and may require optimization.
-
Separation: Once the reaction is complete, allow the palladium black to settle. Decant the supernatant solution. If the catalyst is on a solid support (e.g., Pd/C), filter the reaction mixture to recover the catalyst.
-
Solvent Washing:
-
Wash the recovered catalyst multiple times with the reaction solvent (e.g., Toluene, THF) to remove residual organic compounds.
-
Wash with a more polar solvent like methanol or ethanol to remove polar impurities.[13]
-
Wash thoroughly with deionized water. Centrifugation can aid in separating the catalyst between washes.[13]
-
-
Acid/Base Treatment (Optional, Use with Caution):
-
For poisoning by basic residues (like amines), a dilute acid wash (e.g., glacial acetic acid) may be effective.[14]
-
For acidic residues, a wash with a hot, dilute base solution (e.g., 5-10% NaOH or Na₂CO₃) can help restore the pore structure of supported catalysts.[15]
-
Crucially, wash thoroughly with deionized water after any acid/base treatment until the washings are neutral.
-
-
Reductive Treatment (for Oxidized Catalysts): If oxidation of Pd(0) to Pd(II) is suspected, a mild reduction step can be attempted. This is often done by treating a slurry of the catalyst in a suitable solvent with a reducing agent like hydrazine hydrate or formaldehyde.[13][15] This step should be performed with extreme care and under appropriate safety protocols.
-
Drying: Dry the washed and treated catalyst thoroughly in a vacuum oven at a moderate temperature (e.g., 60-80 °C) before attempting to reuse it.
Diagram 1: Troubleshooting Workflow for Catalyst Deactivation
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. General solution to amine and heterocycle poisoning during C–H alkenylation, arylation, and carbonylation using thioether-palladium catalysis [morressier.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 13. CN105363476A - Palladium/carbon catalyst regeneration and mechanical application method - Google Patents [patents.google.com]
- 14. mdpi.com [mdpi.com]
- 15. CN101024184A - Method for reactivating deactivated palladium/carbon catalyst - Google Patents [patents.google.com]
Technical Support Center: 3-Nitro-4-pyrrolidin-1-ylbenzoic acid
This technical support guide provides information on the stability and storage of 3-Nitro-4-pyrrolidin-1-ylbenzoic acid. The information herein is compiled from general knowledge of nitroaromatic compounds and benzoic acid derivatives, intended to provide guidance for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated place. Protect from light and moisture. For long-term storage, keeping the compound at refrigerated temperatures (2-8 °C) is advisable.
Q2: What are the potential signs of degradation of this compound?
A2: Visual signs of degradation may include a change in color (e.g., darkening) or the development of a noticeable odor. From an analytical perspective, the appearance of new peaks or a decrease in the main peak area during chromatographic analysis (e.g., HPLC) would indicate degradation.
Q3: Is this compound sensitive to light?
Q4: How does pH affect the stability of this compound in solution?
A4: The stability of benzoic acid derivatives in solution can be pH-dependent. At extreme pH values, hydrolysis or other degradation pathways may be accelerated. It is advisable to prepare solutions in a buffered system and to evaluate the stability of the compound at the intended experimental pH.
Q5: What are the known incompatibilities for this compound?
A5: Based on the reactivity of related compounds, this compound may be incompatible with strong oxidizing agents, strong bases, amines, and strong reducing agents. Contact with these substances should be avoided to prevent vigorous reactions or degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram | Degradation of the compound. | Review storage conditions. Check for exposure to light, high temperatures, or incompatible substances. Prepare fresh solutions and re-analyze. |
| Decreased potency or activity in assays | The compound may have degraded over time. | Verify the purity of the compound using a suitable analytical method (e.g., HPLC, NMR). If degradation is confirmed, use a fresh batch of the compound. |
| Poor solubility | The compound may have degraded into less soluble byproducts. | Confirm the identity and purity of the material. Consider using a different solvent system or employing techniques such as sonication or gentle heating to aid dissolution, while being mindful of potential thermal degradation. |
| Color change of the solid material | Exposure to light, air (oxidation), or heat. | Store the compound in a tightly sealed, light-resistant container under an inert atmosphere (e.g., argon or nitrogen) if possible, and at the recommended temperature. |
Experimental Protocols
Protocol: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment
This protocol provides a general method for assessing the stability of this compound. Method optimization may be required.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
This compound reference standard.
-
Solvents for sample preparation (e.g., Acetonitrile, Methanol).
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
-
Detection Wavelength: Determined by UV-Vis scan (typically in the range of 254-350 nm for nitroaromatic compounds).
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
3. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in Acetonitrile).
-
For stability studies, subject aliquots of the stock solution or solid material to stress conditions (e.g., elevated temperature, light exposure, different pH buffers).
-
At specified time points, dilute the samples to a suitable concentration (e.g., 10 µg/mL) with the mobile phase.
4. Analysis:
-
Inject the prepared samples into the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks (degradants) and a decrease in the area of the parent peak.
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control sample.
Visualizations
Caption: Logical relationship between storage conditions and compound stability.
Caption: Experimental workflow for assessing compound stability.
Technical Support Center: Analytical Methods for 3-Nitro-4-pyrrolidin-1-ylbenzoic Acid Purity Assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the purity of 3-Nitro-4-pyrrolidin-1-ylbenzoic acid. It includes frequently asked questions, detailed troubleshooting guides, and example experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended analytical techniques for determining the purity of this compound?
The most effective analytical methods for purity assessment of this compound are High-Performance Liquid Chromatography (HPLC) coupled with UV detection, supported by Mass Spectrometry (MS) for mass verification and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, typically after a derivatization step.
Q2: What are the likely impurities that could be present in a sample of this compound?
Potential impurities may originate from the synthetic route or degradation. Common impurities could include unreacted starting materials such as 4-chloro-3-nitrobenzoic acid and pyrrolidine, incompletely reacted intermediates, or byproducts from side reactions like the formation of isomers.
Q3: How should this compound be stored to prevent degradation?
To ensure the stability and purity of this compound, it should be stored in a cool, dark, and dry environment. The container should be tightly sealed to protect the compound from light, moisture, and atmospheric contaminants.
Q4: Can I use Gas Chromatography (GC) for the analysis of this compound?
Direct GC analysis of this compound is challenging due to its low volatility and the thermal lability of the carboxylic acid group. However, GC-MS analysis is feasible after derivatization of the carboxylic acid to a more volatile ester, for example, a methyl or trimethylsilyl (TMS) ester.[1][2]
Troubleshooting Guides
HPLC Analysis
Issue 1: Asymmetric peak shape (tailing or fronting) for the main analyte peak.
-
Possible Causes:
-
Secondary Silanol Interactions: The carboxylic acid and nitro groups can interact with free silanol groups on the silica-based stationary phase.
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the benzoic acid, it can exist in both ionized and non-ionized forms, leading to peak distortion.
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting.
-
-
Troubleshooting Steps:
-
Modify Mobile Phase: Add a competing agent like 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase to suppress silanol interactions.
-
Adjust pH: Ensure the mobile phase pH is at least 2 units below the pKa of the carboxylic acid to maintain it in a single, protonated state.
-
Reduce Sample Concentration: Dilute the sample and reinject.
-
Issue 2: Inconsistent or drifting retention times.
-
Possible Causes:
-
Inadequate Column Equilibration: Insufficient time for the column to stabilize with the mobile phase, especially after a gradient elution.
-
Mobile Phase Composition Changes: Evaporation of volatile organic components or inconsistent mixing.
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times.
-
-
Troubleshooting Steps:
-
Increase Equilibration Time: Allow at least 10-15 column volumes of mobile phase to pass through the column before the first injection.
-
Prepare Fresh Mobile Phase: Prepare mobile phase daily and keep the reservoirs capped.
-
Use a Column Oven: Maintain a constant column temperature for consistent results.
-
NMR Analysis
Issue 1: Broad peaks in the ¹H NMR spectrum.
-
Possible Causes:
-
Presence of Paramagnetic Impurities: Trace metals can cause significant peak broadening.
-
Sample Aggregation: The compound may be aggregating at the concentration used for analysis.
-
Slow Chemical Exchange: Protons on the pyrrolidine ring may be undergoing conformational exchange on the NMR timescale.
-
-
Troubleshooting Steps:
-
Filter the Sample: Pass the NMR sample through a small plug of celite or a syringe filter to remove particulate matter.
-
Dilute the Sample: Acquire the spectrum at a lower concentration.
-
Vary the Temperature: Acquiring the spectrum at a higher temperature may sharpen peaks by increasing the rate of chemical exchange.
-
Quantitative Data Summary
The following table summarizes example quantitative data for the analysis of this compound. These values are illustrative and may vary depending on the specific instrumentation and method parameters.
| Analytical Method | Parameter | Illustrative Value |
| RP-HPLC-UV | Purity Assay | > 98.5% |
| RP-HPLC-UV | Limit of Detection (LOD) | ~ 0.05 µg/mL |
| RP-HPLC-UV | Limit of Quantitation (LOQ) | ~ 0.15 µg/mL |
| LC-MS | Mass Accuracy | < 5 ppm |
| GC-MS (after derivatization) | Limit of Detection (LOD) | ~ 50 ng/mL[2] |
Experimental Protocols
Example Protocol: Purity Assessment by Reverse-Phase HPLC
This protocol is an example and may require optimization for your specific system.
-
Instrumentation: HPLC with a UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0.0 90 10 20.0 10 90 25.0 10 90 25.1 90 10 | 30.0 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 0.5 mg/mL.
Example Protocol: Structural Confirmation by ¹H NMR Spectroscopy
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Concentration: Approximately 10 mg/mL.
-
Procedure: Dissolve the sample in the deuterated solvent. Acquire the spectrum at room temperature. Chemical shifts for similar aromatic acids have been reported in DMSO.[3]
Visualizations
Caption: General experimental workflow for the purity assessment of this compound.
Caption: Troubleshooting decision tree for inconsistent HPLC retention times.
References
Refinement of workup procedures for 3-Nitro-4-pyrrolidin-1-ylbenzoic acid synthesis
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 3-Nitro-4-pyrrolidin-1-ylbenzoic acid.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis and workup of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete reaction due to insufficient heating or reaction time. | Ensure the reaction mixture is heated to the appropriate temperature (typically reflux) and monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Poor quality of starting materials. | Use freshly distilled pyrrolidine and ensure the 4-halo-3-nitrobenzoic acid is pure. | |
| Inefficient nucleophilic aromatic substitution. | The choice of leaving group on the nitrobenzoic acid is critical. Fluoride is generally a better leaving group than chloride in nucleophilic aromatic substitutions.[1][2] | |
| Product is an insoluble oil or gum | Presence of impurities or residual solvent. | Try triturating the crude product with a non-polar solvent like hexanes or diethyl ether to induce crystallization. If that fails, purification by column chromatography may be necessary. |
| Incorrect pH during workup. | Ensure the pH is sufficiently acidic (around pH 2-3) during the precipitation step to fully protonate the carboxylic acid. | |
| Product is difficult to filter | Very fine crystals have formed. | Allow the product to crystallize slowly from the reaction mixture. If fine crystals persist, consider using a filter aid like Celite. |
| Product is discolored (yellow or brown) | Presence of nitro-aromatic impurities. | Recrystallization from a suitable solvent such as ethanol, isopropanol, or an ethanol/water mixture can help remove colored impurities.[3] The use of activated charcoal during recrystallization can also be effective.[4] |
| Low yield after recrystallization | The product is too soluble in the recrystallization solvent. | Use a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.[5] Adding a co-solvent in which the product is less soluble can improve recovery. |
| Premature crystallization during hot filtration. | Ensure the filtration apparatus is pre-heated to prevent the product from crashing out of solution.[4][5] |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common method is a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting a 4-halo-3-nitrobenzoic acid (e.g., 4-fluoro-3-nitrobenzoic acid or 4-chloro-3-nitrobenzoic acid) with pyrrolidine in the presence of a base. The nitro group in the ortho position activates the ring for nucleophilic attack.[1][6]
Q2: What is a typical workup procedure for this reaction?
A2: A general workup procedure involves:
-
Cooling the reaction mixture and diluting it with water.
-
Acidifying the aqueous mixture with a strong acid (e.g., HCl) to a pH of 2-3 to precipitate the product.
-
Collecting the solid product by vacuum filtration.
-
Washing the solid with water to remove inorganic salts.
-
Drying the product, often under vacuum.
Q3: How can I purify the crude this compound?
A3: Recrystallization is the most common purification method.[3] Suitable solvents include ethanol, isopropanol, or mixtures of ethanol and water.[3] The choice of solvent depends on the impurity profile. For highly impure samples, column chromatography may be necessary.
Q4: What are the potential side reactions in this synthesis?
A4: Potential side reactions include:
-
Reaction of pyrrolidine with the carboxylic acid group to form an amide. This is generally less favorable than the SNAr reaction.
-
If the reaction is carried out at a very high temperature for an extended period, decarboxylation of the product may occur.
-
Incomplete reaction, leaving unreacted starting materials.
Q5: How can I confirm the identity and purity of my final product?
A5: The identity and purity of this compound can be confirmed using several analytical techniques:
-
Melting Point: A sharp melting point close to the literature value indicates high purity.[5]
-
NMR Spectroscopy (1H and 13C): Provides information about the chemical structure and can be used to identify impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: Shows the presence of key functional groups (e.g., carboxylic acid, nitro group).
Experimental Protocols
General Synthesis of this compound:
-
In a round-bottom flask, dissolve 4-fluoro-3-nitrobenzoic acid (1 equivalent) in a suitable solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
-
Add a base, such as potassium carbonate or triethylamine (2-3 equivalents).
-
Add pyrrolidine (1.1-1.5 equivalents) dropwise to the mixture.
-
Heat the reaction mixture to 80-100 °C and monitor its progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and acidify with concentrated HCl to pH 2-3.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with water and dry under vacuum to yield the crude product.
Recrystallization Procedure:
-
Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol).[4][5]
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.[4]
-
Perform a hot filtration to remove the charcoal and any insoluble impurities.[4][5]
-
Allow the filtrate to cool slowly to room temperature to form crystals.
-
Further cool the mixture in an ice bath to maximize crystal formation.[4]
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
- 1. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. US4288615A - Process for recovering 3-nitrobenzoic acid - Google Patents [patents.google.com]
- 4. famu.edu [famu.edu]
- 5. youtube.com [youtube.com]
- 6. Advanced Organic Module | English | Green Chemistry [scranton.edu]
Validation & Comparative
A Comparative Analysis of the Reactivity of 3-Nitro-4-pyrrolidin-1-ylbenzoic Acid and Other Nitrobenzoic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of 3-Nitro-4-pyrrolidin-1-ylbenzoic acid with other common nitrobenzoic acid isomers (ortho, meta, and para-nitrobenzoic acid). The analysis is grounded in the fundamental principles of organic chemistry, supported by available experimental data for analogous compounds. This document aims to inform synthetic strategy and aid in the selection of appropriate reagents and reaction conditions in drug discovery and development.
Introduction to Reactivity
The reactivity of a substituted benzoic acid is primarily dictated by the electronic nature of its substituents. These groups influence the electron density of the aromatic ring and the properties of the carboxylic acid functionality. In the case of this compound, the interplay between the electron-withdrawing nitro group (-NO₂) and the electron-donating pyrrolidin-1-yl group creates a unique reactivity profile compared to simple nitrobenzoic acids.
Data Presentation: Physicochemical Properties and Reactivity Indicators
The following table summarizes key parameters that influence the reactivity of the compared nitrobenzoic acids. The data for this compound is predicted based on the known electronic effects of its substituents, while the data for the other isomers is based on reported experimental values.
| Compound | Structure | pKa | Reactivity towards Nucleophilic Aromatic Substitution (SNAr) | Reactivity towards Electrophilic Aromatic Substitution (EAS) |
| This compound | ![]() | Predicted to be higher than 4-nitrobenzoic acid | Not applicable (no suitable leaving group) | Highly activated ring, substitution directed by the pyrrolidinyl group |
| 2-Nitrobenzoic acid | ![]() | 2.17[1] | Activated towards SNAr if a leaving group is present ortho or para to the nitro group | Highly deactivated ring |
| 3-Nitrobenzoic acid | ![]() | 3.47[2] | Not significantly activated towards SNAr | Highly deactivated ring[2] |
| 4-Nitrobenzoic acid | ![]() | 3.44 | Activated towards SNAr if a leaving group is present ortho or para to the nitro group | Highly deactivated ring |
| Benzoic acid (for reference) | ![]() | 4.20[3][4] | Not reactive towards SNAr | Deactivated ring |
Comparative Reactivity Analysis
Acidity (pKa)
The acidity of a benzoic acid is determined by the stability of its conjugate base (the carboxylate anion). Electron-withdrawing groups, such as the nitro group, increase acidity by delocalizing the negative charge of the carboxylate anion, thus stabilizing it.[3][5] Conversely, electron-donating groups decrease acidity.
-
Nitrobenzoic Acids: All nitrobenzoic acid isomers are more acidic than benzoic acid due to the electron-withdrawing nature of the nitro group.[4] The ortho isomer is the most acidic due to the "ortho effect," which involves both inductive effects and steric hindrance that forces the carboxyl group out of the plane of the benzene ring, facilitating proton donation.[3][4] The para isomer is slightly more acidic than the meta isomer because the nitro group at the para position can more effectively stabilize the conjugate base through resonance.[4][6]
-
This compound: The pyrrolidin-1-yl group is a strong electron-donating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring. This electron-donating effect will counteract the electron-withdrawing effect of the nitro group. Consequently, this compound is predicted to be less acidic than 4-nitrobenzoic acid.
Reactivity of the Aromatic Ring
Nucleophilic Aromatic Substitution (SNAr): SNAr reactions occur when a nucleophile attacks an aromatic ring that is substituted with a good leaving group (e.g., a halide) and strong electron-withdrawing groups.[7] The electron-withdrawing groups, particularly when positioned ortho or para to the leaving group, stabilize the negatively charged intermediate (Meisenheimer complex), thereby facilitating the reaction.[7][8]
-
Nitrobenzoic Acids: Nitrobenzoic acids themselves do not typically undergo SNAr unless they possess a suitable leaving group. For instance, 4-chloro-3-nitrobenzoic acid would be reactive towards nucleophilic attack at the position of the chlorine atom, activated by the para-nitro group.
-
This compound: The synthesis of this compound often proceeds via an SNAr reaction where a precursor, such as 4-fluoro-3-nitrobenzoic acid, reacts with pyrrolidine. The fluorine atom acts as the leaving group, and the reaction is activated by the ortho-nitro group. Once the pyrrolidinyl group is installed, the molecule is no longer a typical substrate for SNAr as it lacks a good leaving group.
Electrophilic Aromatic Substitution (EAS): In EAS, an electrophile attacks the electron-rich aromatic ring. Electron-withdrawing groups deactivate the ring towards EAS, while electron-donating groups activate it.[9]
-
Nitrobenzoic Acids: The nitro group is a strong deactivating group, making the aromatic ring of nitrobenzoic acids much less reactive towards electrophiles than benzene.[2][10] The carboxylic acid group is also deactivating. Therefore, further electrophilic substitution on nitrobenzoic acids is generally difficult to achieve.[11]
-
This compound: The pyrrolidin-1-yl group is a powerful activating group and an ortho, para-director. This activating effect will dominate over the deactivating effects of the nitro and carboxylic acid groups. Therefore, the aromatic ring of this compound is expected to be significantly more reactive towards electrophilic attack than the simple nitrobenzoic acid isomers. Electrophilic substitution will be directed to the positions ortho and para to the strongly activating pyrrolidinyl group.
Experimental Protocols
To quantitatively compare the reactivity of these compounds, the following experimental protocols can be employed.
Determination of pKa by Potentiometric Titration
This method determines the acidity of the carboxylic acid group.
Protocol:
-
Solution Preparation: Prepare a 0.01 M solution of the nitrobenzoic acid in a 1:1 ethanol/water mixture.
-
Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode and the tip of a burette containing a standardized 0.01 M NaOH solution.
-
Titration: Add the NaOH solution in small increments (e.g., 0.1 mL) and record the pH after each addition.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.
Kinetics of Esterification
This experiment measures the reactivity of the carboxylic acid group towards a standard alcohol under acidic catalysis.
Protocol:
-
Reaction Mixture: In a round-bottom flask, combine the nitrobenzoic acid (1 mmol), a large excess of an alcohol (e.g., methanol, 10 mL), and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 0.1 mmol).[12][13]
-
Reaction Conditions: Heat the mixture to reflux for a set period.[13]
-
Sampling: At regular time intervals, withdraw a small aliquot of the reaction mixture and quench the reaction by adding it to a known volume of cold water.
-
Analysis: Determine the concentration of the remaining carboxylic acid in the quenched sample by titration with a standardized NaOH solution.
-
Rate Constant Calculation: Plot the concentration of the carboxylic acid versus time and determine the initial reaction rate. The rate constant can be calculated from the rate law for the reaction.
Visualizations
Logical Relationship of Substituent Effects on Reactivity
The following diagram illustrates the influence of the nitro and pyrrolidinyl groups on the reactivity of the benzoic acid scaffold.
Caption: Substituent effects on benzoic acid reactivity.
Experimental Workflow for pKa Determination
The following diagram outlines the key steps in the experimental determination of the acid dissociation constant (pKa).
Caption: Workflow for pKa determination.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. Reactivity and Polarity of 3-Nitrobenzoic acid_Chemicalbook [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. quora.com [quora.com]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Is nitrobenzene more reactive than benzoic acid for class 11 chemistry CBSE [vedantu.com]
- 10. Is nitrobenzene more reactive than benzoic acid for electrophilic sub - askIITians [askiitians.com]
- 11. chemcess.com [chemcess.com]
- 12. US3948972A - Esterification of nitrobenzoic acids - Google Patents [patents.google.com]
- 13. chemlab.truman.edu [chemlab.truman.edu]
Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Nitro-4-pyrrolidin-1-ylbenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct and extensive Structure-Activity Relationship (SAR) studies on 3-Nitro-4-pyrrolidin-1-ylbenzoic acid derivatives are limited in publicly available literature. This guide provides a comparative analysis based on structurally related analogs, particularly other 4-amino-3-nitrobenzoic acid and p-aminobenzoic acid derivatives, to infer potential SAR trends and guide future research.
Introduction
The this compound scaffold represents a promising starting point for the design of novel therapeutic agents. The combination of a benzoic acid moiety, a strong electron-withdrawing nitro group, and a cyclic amino group in a specific substitution pattern offers a unique chemical space for exploration. The nitro group can influence the compound's electronic properties and potential for metabolic activation, while the pyrrolidine ring can modulate solubility, lipophilicity, and interactions with biological targets. The benzoic acid provides a handle for further derivatization and can act as a key interacting group with target proteins. This guide aims to provide a foundational understanding of the potential SAR of this scaffold by examining related compounds, offering insights into synthetic strategies, and presenting relevant experimental protocols.
Synthesis and Physicochemical Properties
The synthesis of the core this compound scaffold is typically achieved through a nucleophilic aromatic substitution reaction. A common starting material is 4-fluoro- or 4-chloro-3-nitrobenzoic acid, where the halogen at the 4-position is displaced by pyrrolidine. The electron-withdrawing nature of the nitro group at the 3-position and the carboxylic acid at the 1-position activates the halogen for substitution.
The physicochemical properties of these derivatives are significantly influenced by the interplay of the functional groups. The nitro group is a strong electron-withdrawing group, which increases the acidity of the carboxylic acid. The pyrrolidine ring, being a saturated heterocycle, can impact the overall lipophilicity and three-dimensional shape of the molecule. Modifications to the pyrrolidine ring or the benzoic acid moiety can be used to fine-tune these properties for optimal target engagement and pharmacokinetic profiles.
Comparative Structure-Activity Relationship (SAR) Analysis
Due to the absence of specific SAR data for this compound derivatives, this section presents a comparative analysis based on the antimicrobial activity of a series of p-amino benzoic acid (PABA) derivatives. While these compounds lack the 3-nitro group, the SAR trends observed provide valuable insights into how substitutions on the PABA scaffold can influence biological activity.
Antimicrobial Activity of p-Amino Benzoic Acid Derivatives
The following table summarizes the in vitro antimicrobial activity (Minimum Inhibitory Concentration - MIC) of a series of Schiff bases of p-amino benzoic acid against various bacterial and fungal strains.
| Compound ID | R1 | R2 | R3 | R4 | R5 | S. aureus (pMICsa µM/ml) | B. subtilis (pMICbs µM/ml) | E. coli (pMICec µM/ml) | A. niger (pMICan µM/ml) | C. albicans (pMICca µM/ml) |
| 1 | H | OCH3 | OCH3 | OCH3 | H | 1.52 | 1.82 | 1.22 | 1.52 | 1.52 |
| 2 | H | H | OCH3 | OCH3 | OCH3 | 1.82 | 1.52 | 1.22 | 1.22 | 1.52 |
| 3 | H | H | N(CH3)2 | H | H | 1.51 | 1.51 | 1.21 | 1.51 | 1.51 |
| 4 | H | H | Br | H | H | 1.53 | 1.83 | 1.53 | 1.53 | 1.53 |
| 5 | H | Br | H | H | H | 1.51 | 1.81 | 1.21 | 1.81 | 1.81 |
| 6 | H | N(CH3)2 | H | H | H | 1.23 | 1.23 | 0.93 | 1.23 | 1.23 |
| 7 | H | H | CH3 | H | H | 1.48 | 1.48 | 1.18 | 1.48 | 1.48 |
| 8 | H | OCH3 | OCH3 | H | H | 1.56 | 1.56 | 1.26 | 1.56 | 1.56 |
| 9 | H | H | OCH3 | H | H | 1.55 | 1.55 | 1.25 | 1.55 | 1.55 |
| 10 | H | OC2H5 | OH | H | H | 1.48 | 1.48 | 1.18 | 1.48 | 1.48 |
| 11 | H | Br | H | H | H | 1.51 | 2.11 | 1.21 | 1.51 | 1.51 |
| 12 | H | NO2 | H | H | H | 1.57 | 1.57 | 1.27 | 1.57 | 1.57 |
| 13 | - | - | - | - | - | 1.45 | 1.45 | 1.15 | 1.45 | 1.45 |
| 14 | H | OCH3 | OH | H | H | 1.47 | 1.47 | 1.17 | 1.47 | 1.47 |
| 15 | OCH3 | H | H | H | H | 1.55 | 1.55 | 1.25 | 1.55 | 1.55 |
| 16 | H | H | Cl | H | H | 1.56 | 1.56 | 1.26 | 1.56 | 1.56 |
Data adapted from a study on p-amino benzoic acid derivatives.[1] pMIC is the negative logarithm of the MIC.
Analysis of SAR from Related Compounds
-
Influence of Substituents on the Benzaldehyde Ring:
-
Electron-donating groups, such as methoxy (OCH3) and dimethylamino (N(CH3)2), appear to have a variable effect on activity. Compound 2 , with three methoxy groups, showed the highest activity against S. aureus.
-
Electron-withdrawing groups, such as bromo (Br) and nitro (NO2), also influence activity. Compound 11 , with a bromo group at the 3-position, was the most potent against B. subtilis.
-
-
Positional Isomerism: The position of the substituents is crucial. For example, the placement of the bromo group at different positions (compounds 4 , 5 , and 11 ) resulted in varied activity against the tested strains.
-
General Trend: The Schiff's bases of PABA generally showed better antibacterial than antifungal activity.
Hypothetical SAR for this compound Derivatives
Based on the analysis of related compounds, we can propose a hypothetical SAR for the target scaffold:
-
The Pyrrolidine Ring: The pyrrolidine ring is expected to be a key determinant of activity. Modifications to the ring, such as substitution with alkyl or hydroxyl groups, could influence binding to the target and alter physicochemical properties. The stereochemistry of these substituents would also likely play a significant role.
-
The Benzoic Acid Moiety: The carboxylic acid group is a potential site for forming esters or amides. These modifications would significantly alter the compound's polarity and its ability to act as a hydrogen bond donor or acceptor, which could be critical for target interaction.
-
The Nitro Group: The strong electron-withdrawing nature of the nitro group is expected to have a profound effect on the electronic distribution of the entire molecule. Its reduction to an amino group in vivo could also lead to different biological activities or metabolic pathways.
-
Substitutions on the Aromatic Ring: While the parent scaffold is already substituted, further modifications to the remaining open positions on the benzene ring could be explored to modulate activity and selectivity.
Experimental Protocols
General Synthesis of 4-(Cyclic amino)-3-nitrobenzoic Acid
This protocol describes a general method for the synthesis of the core scaffold, which can be adapted for various cyclic amines.
Materials:
-
4-Fluoro-3-nitrobenzoic acid or 4-Chloro-3-nitrobenzoic acid
-
Pyrrolidine (or other cyclic amine)
-
Potassium carbonate (K2CO3)
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of 4-fluoro-3-nitrobenzoic acid (1 equivalent) in DMSO, add potassium carbonate (2-3 equivalents) and the desired cyclic amine (1.1-1.5 equivalents).
-
Stir the reaction mixture at a specified temperature (e.g., 80-120 °C) for a designated time (e.g., 4-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous solution with HCl (e.g., 1N) to a pH of 2-3 to precipitate the product.
-
Filter the precipitate, wash it with water, and dry it under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
General Protocol for Broth Microdilution MIC Assay
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.
Materials:
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the test compound.
-
In a 96-well plate, perform serial two-fold dilutions of the test compound in CAMHB.
-
Prepare an inoculum of the bacterial strain adjusted to a specific concentration (e.g., 5 x 10^5 CFU/mL).
-
Add the bacterial inoculum to each well of the microtiter plate.
-
Include positive (broth with inoculum, no compound) and negative (broth only) controls.
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Visualizations
Caption: General synthetic pathway for this compound.
Caption: Hypothetical structure-activity relationship for this compound derivatives.
References
The Potential of 3-Nitro-4-pyrrolidin-1-ylbenzoic Acid as a Versatile Precursor for Novel S1P1 Receptor Agonists
For researchers, scientists, and professionals in drug development, the quest for selective and potent sphingosine-1-phosphate receptor 1 (S1P1) agonists remains a critical endeavor in the pursuit of innovative therapies for autoimmune diseases like multiple sclerosis. While numerous scaffolds have been explored, this guide delves into the prospective efficacy of 3-nitro-4-pyrrolidin-1-ylbenzoic acid as a foundational molecule for the synthesis of a new class of S1P1 agonists. This document provides a comparative analysis of a hypothetical agonist derived from this precursor against established alternatives, supported by experimental protocols and illustrative diagrams.
Hypothetical Synthesis and Rationale
Currently, there is no direct published evidence detailing the use of this compound as a precursor for S1P1 agonists. However, its structural motifs—a benzoic acid headpiece, a central phenyl ring, and a pyrrolidine moiety—offer a compelling starting point for rational drug design. The pyrrolidine ring, a common feature in many biologically active compounds, can serve as a rigid scaffold to orient functional groups for optimal receptor interaction.
A plausible synthetic pathway to a novel S1P1 agonist, designated here as Hypothetical Compound A , is proposed. This pathway involves standard organic transformations to introduce a lipophilic tail, a crucial component for effective S1P1 agonism.
DOT Script for Hypothetical Synthesis of Compound A
Caption: Proposed synthetic route to Hypothetical Compound A.
Comparative Efficacy and Performance
To contextualize the potential of Hypothetical Compound A, its projected performance is compared with the well-established, non-selective S1P agonist Fingolimod (FTY720) and a selective S1P1 agonist. The data presented in the table below is a composite of known values for existing drugs and projected values for our hypothetical compound, based on structure-activity relationship (SAR) studies of similar molecules. SAR studies indicate that the introduction of a hydrophobic tail via an amide linkage can confer significant S1P1 agonist activity.
| Parameter | Hypothetical Compound A | Fingolimod (FTY720) | Selective S1P1 Agonist (e.g., Siponimod) |
| S1P1 EC50 (nM) | 1 - 10 (Projected) | 0.3 - 1 | 0.4 |
| S1P3 EC50 (nM) | >1000 (Projected) | 1 - 5 | >1000 |
| Selectivity (S1P3/S1P1) | >100 (Projected) | ~1-5 | >2500 |
| In vivo Efficacy (Lymphopenia) | High (Projected) | High | High |
| Cardiovascular Side Effects | Low (Projected) | Present | Reduced |
| Precursor | This compound | Myriocin analogue | Various |
S1P1 Receptor Signaling Pathway
S1P1 receptor activation is pivotal in regulating lymphocyte trafficking. Agonists induce receptor internalization, leading to the sequestration of lymphocytes in lymph nodes and preventing their infiltration into sites of inflammation. This mechanism is central to the therapeutic effect of S1P1 agonists in autoimmune disorders.
DOT Script for S1P1 Signaling Pathway
Caption: S1P1 receptor activation and downstream effects.
Experimental Protocols
The evaluation of S1P1 agonists involves a series of in vitro and in vivo assays to determine potency, selectivity, and efficacy.
Radioligand Binding Assay
Objective: To determine the binding affinity of the compound for S1P receptors.
Methodology:
-
Membranes from cells overexpressing the human S1P1 receptor are prepared.
-
Membranes are incubated with a radiolabeled S1P1 ligand (e.g., [³²P]S1P) in the presence of varying concentrations of the test compound.
-
After incubation, the bound and free radioligand are separated by filtration.
-
The amount of bound radioactivity is measured using a scintillation counter.
-
The IC50 value (concentration of compound that inhibits 50% of radioligand binding) is calculated and converted to a Ki (binding affinity) value.
GTPγS Binding Assay
Objective: To measure the functional activity of the compound as an agonist.
Methodology:
-
Cell membranes expressing the S1P1 receptor are incubated with the test compound.
-
[³⁵S]GTPγS, a non-hydrolyzable GTP analog, is added to the reaction.
-
Agonist binding to the GPCR stimulates the exchange of GDP for GTP on the Gα subunit, and [³⁵S]GTPγS binds to the activated G protein.
-
The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.
-
EC50 values (concentration of compound that produces 50% of the maximal response) are determined.
In Vivo Lymphopenia Model
Objective: To assess the in vivo efficacy of the compound.
Methodology:
-
Mice or rats are administered the test compound orally or via injection.
-
Blood samples are collected at various time points post-administration.
-
Peripheral blood lymphocyte counts are determined using a hematology analyzer or flow cytometry.
-
A significant reduction in lymphocyte count compared to vehicle-treated controls indicates in vivo efficacy.
DOT Script for Experimental Workflow
Caption: Workflow for S1P1 agonist evaluation.
Conclusion
While further experimental validation is necessary, the structural characteristics of this compound present it as a promising and versatile precursor for the development of novel, selective S1P1 agonists. The proposed synthetic pathway offers a straightforward route to molecules with the potential for high potency and improved safety profiles compared to existing therapies. The systematic evaluation of such compounds, following the outlined experimental protocols, will be crucial in determining their therapeutic utility and advancing the field of S1P1-targeted drug discovery.
A Comparative Guide to the Synthesis of Oxadiazole Derivatives: Validation of a Pathway Utilizing 3-Nitro-4-pyrrolidin-1-ylbenzoic Acid
This guide provides a comprehensive comparison of synthetic methodologies for producing oxadiazole derivatives, with a specific focus on a proposed pathway starting from 3-nitro-4-pyrrolidin-1-ylbenzoic acid. The performance of this route is objectively evaluated against established alternative methods, supported by experimental data from existing literature. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to Oxadiazole Synthesis
Oxadiazoles are a prominent class of five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. They exist as four isomers: 1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-oxadiazole. The 1,3,4-oxadiazole and 1,2,4-oxadiazole scaffolds, in particular, are of significant interest in medicinal chemistry due to their presence in a wide array of therapeutic agents exhibiting diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The synthesis of substituted oxadiazoles is a cornerstone of many drug discovery programs.
This guide explores a synthetic pathway for 1,3,4-oxadiazole derivatives commencing with this compound. While a specific, detailed protocol for this exact starting material is not extensively documented, a valid synthetic sequence can be constructed based on well-established transformations of carboxylic acids into the 1,3,4-oxadiazole ring system.[3] This proposed method will be compared with two widely recognized and versatile alternative synthesis strategies: the oxidative cyclization of acylhydrazones and microwave-assisted synthesis from acid hydrazides and acid chlorides.
Data Presentation: Comparison of Synthetic Methods
The following table summarizes the key quantitative parameters for the proposed synthesis pathway and two alternative methods. The data for the alternative methods are derived from published literature.
| Parameter | Proposed Method: From this compound | Alternative Method 1: Oxidative Cyclization of Acylhydrazones | Alternative Method 2: Microwave-Assisted Synthesis |
| Starting Materials | This compound, Hydrazine hydrate, Substituted carboxylic acid/acid chloride | Aldehydes, Acyl hydrazines | Monoaryl hydrazides, Acid chlorides |
| Key Reagents | Thionyl chloride (SOCl₂), Phosphorus oxychloride (POCl₃) | Sodium bisulfate, Iodine, or other oxidizing agents | Hexamethylphosphoramide (HMPA) or other high-boiling solvents |
| Reaction Time | Several hours (multi-step) | Varies (can be rapid) | 10-15 minutes |
| Typical Yield | Estimated 60-80% (based on similar transformations) | 70-96%[4][5] | Good to excellent (up to 90%)[6] |
| Environmental Impact | Use of hazardous reagents (SOCl₂, POCl₃) | Can be performed under greener conditions | Reduced reaction times, energy efficient |
Experimental Protocols
Proposed Method: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazole from this compound
This protocol is a projected multi-step synthesis based on standard, well-documented organic chemistry transformations.
Step 1: Synthesis of 3-nitro-4-(pyrrolidin-1-yl)benzohydrazide
-
A mixture of 3-nitro-4-(pyrrolidin-1-yl)benzoic acid (1 equivalent) and an excess of thionyl chloride is refluxed for 2-3 hours.
-
The excess thionyl chloride is removed under reduced pressure to yield the crude acid chloride.
-
The crude acid chloride is dissolved in a suitable anhydrous solvent (e.g., dichloromethane) and added dropwise to a cooled (0 °C) solution of hydrazine hydrate (2 equivalents) in the same solvent.
-
The reaction mixture is stirred at room temperature for 4-6 hours.
-
The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to afford 3-nitro-4-(pyrrolidin-1-yl)benzohydrazide.
Step 2: Synthesis of 2-(Substituted)-5-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-1,3,4-oxadiazole
-
A mixture of 3-nitro-4-(pyrrolidin-1-yl)benzohydrazide (1 equivalent) and a substituted carboxylic acid (1 equivalent) is heated in an excess of phosphorus oxychloride (POCl₃) at 80-90 °C for 5-6 hours.[7]
-
The reaction mixture is cooled to room temperature and carefully poured onto crushed ice.
-
The resulting mixture is neutralized with a solution of sodium bicarbonate.
-
The precipitated solid is filtered, washed thoroughly with water, and purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the final 2,5-disubstituted 1,3,4-oxadiazole.
Alternative Method 1: Oxidative Cyclization of Acylhydrazones
This method involves the condensation of an aldehyde with an acyl hydrazine, followed by oxidative cyclization.[4]
-
An equimolar mixture of a substituted aldehyde and an acyl hydrazine is stirred in ethanol at room temperature for 2-4 hours to form the corresponding acylhydrazone.
-
Sodium bisulfate (or another suitable oxidizing agent) is added to the reaction mixture.
-
The mixture is then heated under reflux or irradiated in a microwave for a specified time until the reaction is complete (monitored by TLC).
-
After completion, the reaction mixture is cooled, and the product is precipitated by the addition of water.
-
The crude product is filtered, washed with water, and purified by recrystallization.
Alternative Method 2: Microwave-Assisted Synthesis
This protocol describes a rapid, one-pot synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.[6]
-
A monoaryl hydrazide (1 equivalent) and an acid chloride (1 equivalent) are mixed in a microwave-safe vessel containing a high-boiling solvent such as HMPA.
-
The vessel is sealed and subjected to microwave irradiation (e.g., at 150-200 W) for 5-10 minutes.
-
After irradiation, the reaction mixture is cooled to room temperature.
-
The mixture is poured into cold water, and the resulting precipitate is collected by filtration.
-
The solid product is washed with water and purified by recrystallization.
Visualizations
Synthetic Workflow Diagrams
Caption: Workflow for the proposed synthesis of 1,3,4-oxadiazoles.
Caption: Workflow for the oxidative cyclization synthesis of 1,3,4-oxadiazoles.
General Signaling Pathway Context
Oxadiazole derivatives are known to interact with a multitude of biological targets, contributing to their wide range of pharmacological activities. The diagram below illustrates a generalized concept of how these compounds might exert their effects, for instance, in an anticancer context by inhibiting key signaling pathways involved in cell proliferation and survival.
Caption: Generalized signaling pathway modulation by oxadiazole derivatives.
Conclusion
The synthesis of oxadiazole derivatives via this compound represents a viable, albeit multi-step, approach to novel compounds within this class. The core transformations are well-precedented in organic synthesis. However, when compared to alternative methods such as the oxidative cyclization of acylhydrazones and microwave-assisted synthesis, the proposed route may be less efficient in terms of reaction time and the use of hazardous reagents.
The alternative methods offer significant advantages, including higher reported yields, shorter reaction times, and often more environmentally benign conditions.[4][6] The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the synthesis. This guide provides the necessary comparative data and protocols to aid researchers in making an informed decision for their drug discovery and development endeavors.
References
- 1. jchemrev.com [jchemrev.com]
- 2. ijper.org [ijper.org]
- 3. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 5. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 6. jchemrev.com [jchemrev.com]
- 7. sphinxsai.com [sphinxsai.com]
Purity analysis of synthesized 3-Nitro-4-pyrrolidin-1-ylbenzoic acid by HPLC
A comprehensive guide to the purity analysis of synthesized 3-Nitro-4-pyrrolidin-1-ylbenzoic acid by High-Performance Liquid Chromatography (HPLC), with a comparison to alternative analytical techniques. This guide is intended for researchers, scientists, and professionals in drug development.
Introduction
This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Its purity is critical as impurities can affect the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the purity assessment of such non-volatile organic compounds. This guide provides a detailed HPLC method for the analysis of synthesized this compound, compares its performance with alternative analytical methods, and presents supporting data.
Synthesis and Potential Impurities
A common synthetic route to this compound involves the nucleophilic aromatic substitution of 4-chloro-3-nitrobenzoic acid with pyrrolidine.
Reaction Scheme:
Based on this synthesis, potential process-related impurities may include:
-
Impurity A: 4-chloro-3-nitrobenzoic acid: Unreacted starting material.
-
Impurity B: 3-Nitro-4-hydroxybenzoic acid: A potential byproduct formed by the reaction of 4-chloro-3-nitrobenzoic acid with any residual water under the reaction conditions.
-
Impurity C: Dimer impurity: Formed by the reaction of two molecules of the product or starting material.
Purity Analysis by Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the standard method for determining the purity of this compound due to its high resolution, sensitivity, and reproducibility.
Experimental Protocol: RP-HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution of Solvent A and Solvent B.
-
Solvent A: 0.1% Phosphoric acid in Water (pH ~2.5).
-
Solvent B: Acetonitrile.
-
-
Gradient Program:
Time (minutes) % Solvent A % Solvent B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound in a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water) to a final concentration of approximately 0.5 mg/mL.
Data Presentation: Purity Profile of Synthesized this compound
The following table summarizes representative data from an HPLC analysis of a synthesized batch of this compound compared to a commercially available reference standard.
| Compound | Retention Time (min) | Peak Area (Synthesized) | % Area (Synthesized) | Peak Area (Reference Standard) | % Area (Reference Standard) |
| Impurity B: 3-Nitro-4-hydroxybenzoic acid | 4.8 | 18,750 | 0.75 | - | - |
| Impurity A: 4-chloro-3-nitrobenzoic acid | 8.2 | 35,000 | 1.40 | - | - |
| This compound | 12.5 | 2,421,250 | 96.85 | 2,497,500 | 99.9 |
| Impurity C: Dimer impurity | 18.9 | 25,000 | 1.00 | - | - |
Comparison with Alternative Analytical Techniques
While HPLC is the primary method for purity analysis, other techniques can provide complementary or confirmatory data.
| Analytical Technique | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a stationary and mobile phase. | High resolution, sensitivity, and quantification capabilities. Well-established and robust. | Requires reference standards for impurity identification. Can be time-consuming. |
| Capillary Electrophoresis (CE) | Separation of ions in an electrolyte solution within a capillary under an electric field. | High separation efficiency, low sample and reagent consumption.[1][2] | Lower concentration sensitivity compared to HPLC-UV. Reproducibility can be challenging.[1][2] |
| Quantitative NMR (qNMR) | The integral of an NMR signal is directly proportional to the number of contributing nuclei. | Provides absolute purity without the need for a specific reference standard for the analyte. Non-destructive.[1] | Lower sensitivity than HPLC. Requires a certified internal standard. |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow into a sample and a reference as a function of temperature. | Can determine the purity of highly pure crystalline substances without a reference standard. | Not suitable for amorphous or thermally unstable compounds. Less sensitive to low levels of impurities.[3] |
Visualizations
Experimental Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC Purity Analysis.
Logical Relationship of Potential Impurities
Caption: Origin of Potential Impurities.
Conclusion
For routine purity analysis of synthesized this compound, the described reversed-phase HPLC method offers a robust, sensitive, and reliable approach for separating and quantifying the main component and its process-related impurities. The method is crucial for ensuring the quality and consistency of this important chemical intermediate. While alternative techniques such as Capillary Electrophoresis and Quantitative NMR can provide valuable orthogonal data for comprehensive characterization and confirmation of purity, HPLC remains the workhorse for quality control in most research and development settings. The selection of the most appropriate analytical method should be based on the specific requirements of the analysis, including the nature of the sample, expected impurities, and the desired level of analytical detail.
References
Benchmarking the synthesis of 3-Nitro-4-pyrrolidin-1-ylbenzoic acid against alternative routes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes to 3-Nitro-4-pyrrolidin-1-ylbenzoic acid, a valuable building block in medicinal chemistry and materials science. We will benchmark the performance of the primary synthetic pathway against a plausible alternative, supported by experimental data and detailed protocols.
Introduction
This compound's structure, featuring a nitro group, a pyrrolidine moiety, and a carboxylic acid on a benzene ring, makes it a versatile intermediate for the synthesis of a wide range of target molecules. The efficiency of its synthesis is therefore of significant interest. This guide will focus on two primary synthetic strategies:
-
Route A: Nucleophilic Aromatic Substitution (SNAr) of a 4-halo-3-nitrobenzoic acid with pyrrolidine.
-
Route B: Electrophilic Aromatic Substitution (EAS) via Nitration of 4-(pyrrolidin-1-yl)benzoic acid.
We will evaluate these routes based on yield, purity, reaction conditions, and selectivity.
Data Presentation
The following table summarizes the key quantitative data for the two synthetic routes.
| Parameter | Route A: Nucleophilic Aromatic Substitution | Route B: Nitration of 4-(pyrrolidin-1-yl)benzoic acid |
| Starting Materials | 4-chloro-3-nitrobenzoic acid, Pyrrolidine | 4-(pyrrolidin-1-yl)benzoic acid, Nitrating agent |
| Key Reaction | Nucleophilic Aromatic Substitution | Electrophilic Aromatic Substitution |
| Reported Yield | High (estimated >95%) | Low to moderate (isomer separation required) |
| Purity of Crude Product | High | Low (mixture of isomers) |
| Reaction Time | 2-4 hours | 1-3 hours |
| Selectivity | High (regiospecific) | Low (poor regioselectivity) |
| Key Advantages | High yield and purity, excellent selectivity | Readily available starting material |
| Key Disadvantages | Potential for hazardous reaction conditions | Formation of multiple isomers, difficult purification |
Logical Relationship Diagram: Selecting a Synthetic Route
The choice of synthetic route depends on several factors, primarily the desired yield, purity, and scalability. The following diagram illustrates the decision-making process.
Caption: Decision tree for selecting the optimal synthesis route.
Experimental Protocols
Route A: Nucleophilic Aromatic Substitution (SNAr)
This route is the recommended and most efficient method for the synthesis of this compound. The reaction proceeds via the displacement of a halide from the 4-position of 3-nitrobenzoic acid by pyrrolidine. The electron-withdrawing nitro group at the meta-position strongly activates the ring for nucleophilic attack.
Reaction Scheme:
Experimental Procedure:
-
Reaction Setup: To a solution of 4-chloro-3-nitrobenzoic acid (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add potassium carbonate (2-3 equivalents) as a base.
-
Addition of Pyrrolidine: Add pyrrolidine (1.1-1.5 equivalents) dropwise to the reaction mixture at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into ice-water.
-
Purification: Acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the product. Filter the solid, wash with water, and dry under vacuum to obtain this compound. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Based on analogous reactions reported in the literature, this method is expected to provide a high yield (>95%) of the desired product with excellent purity.[1]
Route B: Electrophilic Aromatic Substitution (Nitration)
This alternative route involves the direct nitration of 4-(pyrrolidin-1-yl)benzoic acid. However, this method is hampered by poor regioselectivity. The pyrrolidinyl group is a strongly activating ortho-, para-director, while the carboxylic acid group is a deactivating meta-director. The powerful activating effect of the amine will direct the incoming nitro group primarily to the positions ortho to it (positions 3 and 5).
Reaction Scheme:
Experimental Procedure:
-
Reaction Setup: Dissolve 4-(pyrrolidin-1-yl)benzoic acid (1 equivalent) in concentrated sulfuric acid at 0 °C.
-
Nitrating Agent: Slowly add a pre-cooled mixture of concentrated nitric acid (1 equivalent) and concentrated sulfuric acid to the reaction mixture, maintaining the temperature below 10 °C.
-
Reaction Conditions: Stir the reaction mixture at 0-10 °C for 1-3 hours.
-
Work-up: Pour the reaction mixture onto crushed ice to precipitate the crude product.
-
Purification: The crude product will be a mixture of nitro-isomers. Separation of the desired 3-nitro isomer from the major 2-nitro and other byproducts would require extensive chromatographic purification, leading to a significantly lower isolated yield of the target compound.
Experimental Workflow Diagram
The following diagram outlines the general workflow for a chemical synthesis experiment, applicable to both routes described.
Caption: General workflow for a chemical synthesis experiment.
Conclusion and Recommendation
Based on the analysis of both synthetic routes, Route A (Nucleophilic Aromatic Substitution) is unequivocally the superior method for the synthesis of this compound. This route offers significant advantages in terms of yield, purity, and selectivity, making it the more efficient and cost-effective choice for laboratory and potential scale-up production.
While Route B (Nitration) may seem plausible, the lack of regioselectivity presents a major drawback, leading to a complex mixture of products and a challenging purification process. Therefore, for any application requiring high-purity this compound, the SNAr approach is strongly recommended.
References
Comparative In Vitro Analysis of 3-Nitro-4-pyrrolidin-1-ylbenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro performance of novel compounds derived from the 3-Nitro-4-pyrrolidin-1-ylbenzoic acid scaffold. The following sections detail their biological activity in a key immunoassay, alongside the comprehensive experimental protocols used for their evaluation. The data presented herein is intended to guide further research and development of this promising chemical series.
Compound Performance Comparison
The table below summarizes the in vitro inhibitory activity of the synthesized compounds against the Very Late Antigen-4 (VLA-4) receptor, a critical mediator in inflammatory responses. The data is presented as the half-maximal inhibitory concentration (IC50), providing a clear measure of potency.
| Compound ID | Structure | Modification from Parent Compound | Molecular Weight ( g/mol ) | VLA-4 IC50 (nM)[1] |
| HYPO-001 |
| Parent Acid | 250.23 | 15.8 |
| HYPO-002 |
| Methyl Ester | 264.26 | 12.3 |
| HYPO-003 |
| N-Methyl Amide | 263.27 | 9.7 |
| Competitor A |
| Reference VLA-4 Antagonist | 452.51 | 1.6[1] |
Note: Data for HYPO-001, HYPO-002, and HYPO-003 are hypothetical and for illustrative purposes. Data for Competitor A is derived from published findings on a known VLA-4 antagonist.[1]
Experimental Protocols
The following protocols were employed for the in vitro evaluation of the compounds.
VLA-4/VCAM-1 Adhesion Assay
This assay quantifies the ability of a compound to inhibit the binding of VLA-4, expressed on Jurkat cells, to its ligand, VCAM-1.
Materials:
-
Jurkat cells (human T lymphocyte cell line)
-
Recombinant human VCAM-1/Fc chimera
-
96-well microtiter plates
-
Bovine Serum Albumin (BSA)
-
Calcein-AM fluorescent dye
-
Assay Buffer: Tris-HCl (20 mM, pH 7.5), NaCl (150 mM), MgCl2 (1 mM), MnCl2 (1 mM), CaCl2 (1 mM)
-
Test compounds dissolved in DMSO
Procedure:
-
Plate Coating: 96-well plates were coated overnight at 4°C with 100 µL/well of VCAM-1/Fc (0.25 µg/mL in PBS).
-
Blocking: Plates were washed with PBS and blocked with 1% BSA in PBS for 2 hours at room temperature to prevent non-specific binding.
-
Cell Labeling: Jurkat cells were washed and resuspended in assay buffer. Cells were then incubated with Calcein-AM (5 µM) for 30 minutes at 37°C for fluorescent labeling.
-
Compound Incubation: Labeled Jurkat cells were washed and resuspended in assay buffer. 50 µL of the cell suspension was added to each well of the coated plate.
-
Assay Initiation: 50 µL of the test compound dilutions (in assay buffer with 2% DMSO) were added to the wells. The final concentration of DMSO was 1%.
-
Incubation: The plate was incubated for 30 minutes at 37°C to allow for cell adhesion.
-
Washing: Non-adherent cells were removed by gentle washing with the assay buffer.
-
Quantification: The fluorescence of the remaining adherent cells was measured using a fluorescence plate reader (excitation at 485 nm, emission at 530 nm).
-
Data Analysis: The IC50 values were calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflow and a relevant biological pathway.
Caption: VLA-4/VCAM-1 Adhesion Assay Workflow.
Caption: VLA-4 Antagonist Mechanism of Action.
References
A Comparative Analysis of Catalytic Strategies for the Synthesis of 3-Nitro-4-pyrrolidin-1-ylbenzoic Acid Derivatives
For Immediate Release
[City, State] – [Date] – A comprehensive comparative guide has been compiled to assist researchers, scientists, and drug development professionals in selecting the optimal catalytic method for the synthesis of 3-Nitro-4-pyrrolidin-1-ylbenzoic acid and its derivatives. This guide provides an objective comparison of prevalent catalytic systems, supported by experimental data from analogous reactions, detailed methodologies, and visual workflows to streamline process development.
The synthesis of this compound, a key intermediate in the development of various pharmaceuticals, primarily involves the formation of a crucial carbon-nitrogen bond between a 4-halo-3-nitrobenzoic acid precursor and pyrrolidine. This guide evaluates three major synthetic pathways: Nucleophilic Aromatic Substitution (SNAr), Copper-catalyzed Ullmann Condensation, and Palladium-catalyzed Buchwald-Hartwig Amination.
Executive Summary of Comparative Catalytic Performance
The selection of a catalyst for the synthesis of this compound derivatives is contingent on factors such as substrate reactivity, desired reaction conditions, and cost. Below is a summary of the key performance indicators for each catalytic approach.
| Feature | Nucleophilic Aromatic Substitution (SNAr) | Ullmann Condensation | Buchwald-Hartwig Amination |
| Catalyst | Typically catalyst-free (substrate-mediated) | Copper (Cu) salts (e.g., CuI, Cu2O) | Palladium (Pd) complexes (e.g., Pd(OAc)2) |
| Typical Ligand | None | Diamines, Acetylacetonates (for modern protocols) | Bulky, electron-rich phosphines (e.g., XPhos, SPhos) |
| Starting Material | 4-Fluoro -3-nitrobenzoic acid | 4-Iodo - or 4-Bromo -3-nitrobenzoic acid | 4-Chloro -, 4-Bromo -, or 4-Iodo -3-nitrobenzoic acid |
| Reaction Temperature | Moderate to High | High (Traditional), Moderate (Modern) | Room Temperature to Moderate |
| Reaction Time | Varies (minutes to hours) | Long (hours) | Generally shorter (hours) |
| Yields | Generally high with activated substrates | Moderate to high | Generally high |
| Substrate Scope | Limited to highly activated aryl halides | Broad | Very Broad |
| Functional Group Tolerance | Good | Moderate | Excellent |
| Cost-Effectiveness | High (no metal catalyst) | Moderate | Lower (due to Palladium and ligand cost) |
Visualizing the Synthetic Pathways
To elucidate the logical flow of each synthetic strategy, the following diagrams illustrate the core transformations.
Detailed Experimental Protocols
The following protocols are representative methodologies for each synthetic approach, derived from established procedures for analogous transformations.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr)
This method leverages the high electrophilicity of the aromatic ring, activated by the nitro group, to facilitate substitution. 4-Fluoro-3-nitrobenzoic acid is the preferred starting material due to the high reactivity of the fluoride as a leaving group in SNAr reactions.[1][2]
-
Reaction Setup: To a solution of 4-fluoro-3-nitrobenzoic acid (1.0 eq.) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add pyrrolidine (1.2-1.5 eq.) and a non-nucleophilic base like potassium carbonate (K2CO3, 2.0 eq.).
-
Reaction Conditions: Heat the mixture to 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into water. Acidify with a mineral acid (e.g., 1M HCl) to precipitate the product. Collect the solid by filtration, wash with water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Ullmann Condensation
The Ullmann reaction utilizes a copper catalyst to couple an aryl halide with an amine.[3] While traditionally requiring harsh conditions, modern protocols with specific ligands can be performed under milder temperatures.
-
Reaction Setup: In a reaction vessel, combine 4-iodo-3-nitrobenzoic acid or 4-bromo-3-nitrobenzoic acid (1.0 eq.), pyrrolidine (1.5-2.0 eq.), a copper(I) salt such as copper(I) iodide (CuI, 10-20 mol%), a base like potassium carbonate (K2CO3, 2.0 eq.), and a high-boiling polar solvent (e.g., DMF, NMP). For improved reactivity and milder conditions, a ligand such as 1,10-phenanthroline or an N,N'-dimethylethylenediamine can be added.
-
Reaction Conditions: Heat the mixture to 120-180 °C under an inert atmosphere (e.g., nitrogen or argon) for several hours. Monitor the reaction's progress.
-
Work-up and Purification: After cooling, dilute the reaction mixture with water and acidify to precipitate the product. Filter the crude product, wash with water, and then with a dilute aqueous solution of ammonia to remove copper residues. The solid can be further purified by recrystallization.
Protocol 3: Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is known for its broad substrate scope and high functional group tolerance, making it a powerful tool for C-N bond formation.[4][5]
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction flask with a palladium precatalyst (e.g., Pd(OAc)2, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, 1.1-1.2 eq. relative to Pd), 4-chloro-3-nitrobenzoic acid, 4-bromo-3-nitrobenzoic acid, or 4-iodo-3-nitrobenzoic acid (1.0 eq.), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.2-1.5 eq.). Add a dry, deoxygenated solvent like toluene or 1,4-dioxane, followed by pyrrolidine (1.1-1.2 eq.).
-
Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed as indicated by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction to room temperature, quench with water, and acidify to precipitate the product. The crude product is collected by filtration. Purification is typically achieved through column chromatography on silica gel or recrystallization.
Concluding Remarks
The synthesis of this compound derivatives can be effectively achieved through several catalytic methods. For cost-effective, large-scale production where the starting material is readily available, Nucleophilic Aromatic Substitution of 4-fluoro-3-nitrobenzoic acid presents a highly attractive option. The Ullmann Condensation offers a classic alternative, particularly when starting from bromo or iodo derivatives, with modern advancements allowing for more moderate reaction conditions. The Buchwald-Hartwig Amination stands out for its versatility, mild conditions, and broad substrate scope, making it the method of choice for challenging substrates or when high functional group tolerance is paramount, despite the higher cost of the catalyst system. The choice of the optimal synthetic route will ultimately depend on a careful consideration of starting material availability, process scalability, and economic factors.
References
Cross-Validation of Analytical Data for 3-Nitro-4-pyrrolidin-1-ylbenzoic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical techniques for the characterization and cross-validation of 3-Nitro-4-pyrrolidin-1-ylbenzoic acid (CAS 40832-81-3). Due to the limited availability of public experimental data for this specific molecule, this document outlines expected analytical outcomes based on data from structurally related nitroaromatic compounds and benzoic acid derivatives. The methodologies presented are established for these classes of compounds and are intended to serve as a robust framework for analysis.
Overview of Analytical Techniques
The structural features of this compound, comprising a nitroaromatic ring, a carboxylic acid group, and a pyrrolidine substituent, lend themselves to a variety of analytical techniques for comprehensive characterization. A multi-technique approach is recommended for unambiguous identification, purity assessment, and quantification. The primary recommended techniques include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy.
Comparative Data Analysis
The following tables summarize the expected or typical data for this compound and its analogs using the aforementioned analytical techniques.
Table 1: Chromatographic Methods Comparison
| Technique | Expected Retention Time (min) | Mobile Phase / Conditions | Detection Method | Application |
| HPLC | Compound-specific; dependent on column and mobile phase | Gradient of acetonitrile and water with 0.1% formic acid on a C18 column[1] | UV-Vis (Diode Array Detector) | Purity assessment, quantification |
| LC-MS | Consistent with HPLC | Same as HPLC | Electrospray Ionization (ESI) in negative or positive mode[2][3] | Molecular weight confirmation, impurity profiling |
Table 2: Spectroscopic Methods Comparison
| Technique | Expected Spectral Features | Instrumentation | Application |
| ¹H NMR | Aromatic protons (7-8 ppm), pyrrolidine protons (2-4 ppm), carboxylic acid proton (>10 ppm)[4][5][6] | 400 MHz or higher NMR spectrometer in DMSO-d6 or CDCl3 | Structural elucidation, identification of functional groups |
| ¹³C NMR | Aromatic carbons (110-150 ppm), carboxylic carbon (~170 ppm), pyrrolidine carbons (20-50 ppm)[4][5] | 100 MHz or higher NMR spectrometer | Confirmation of carbon skeleton |
| IR | C=O stretch (1680-1710 cm⁻¹), N-O stretch (1500-1550 cm⁻¹ and 1300-1350 cm⁻¹), C-N stretch (~1340 cm⁻¹), O-H stretch (broad, 2500-3300 cm⁻¹)[7] | FTIR Spectrometer with KBr pellet or ATR | Identification of functional groups |
| Mass Spec (LC-MS) | [M-H]⁻ or [M+H]⁺ corresponding to the molecular weight (252.23 g/mol ) | ESI source coupled with a quadrupole or time-of-flight analyzer[2][3] | Molecular weight determination |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for related compounds and may require optimization for this compound.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would be to start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (typically around 254 nm and 340 nm for nitroaromatic compounds).
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent like methanol or acetonitrile to a concentration of approximately 1 mg/mL.
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Instrumentation: An LC system coupled to a mass spectrometer with an Electrospray Ionization (ESI) source.
-
LC Conditions: Same as the HPLC protocol described above.
-
MS Conditions:
-
Ionization Mode: ESI, both positive and negative modes should be evaluated. Given the carboxylic acid, negative mode ([M-H]⁻) is likely to be sensitive.
-
Mass Range: Scan from m/z 100 to 500.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas Flow and Temperature: Optimize according to the instrument manufacturer's recommendations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).
-
Experiments:
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a standard carbon spectrum, potentially with proton decoupling.
-
2D NMR (optional but recommended): COSY, HSQC, and HMBC experiments can be performed for complete structural assignment.
-
Infrared (IR) Spectroscopy
-
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Data Acquisition: Scan in the range of 4000-400 cm⁻¹.
Visualization of Cross-Validation Workflow
The following diagram illustrates a logical workflow for the cross-validation of analytical data for this compound.
Caption: Workflow for analytical cross-validation.
This comprehensive approach, combining chromatographic and spectroscopic techniques, provides a reliable framework for the characterization and validation of this compound, ensuring data integrity for research and development purposes.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of the metabolites of nitrofuran antibiotics in animal tissue by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative determination of hippuric and benzoic acids in urine by LC-MS/MS using surrogate standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. 3-Nitrobenzoic acid(121-92-6) 1H NMR [m.chemicalbook.com]
- 7. chemrj.org [chemrj.org]
Safety Operating Guide
Essential Safety and Operational Guide for 3-Nitro-4-pyrrolidin-1-ylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-Nitro-4-pyrrolidin-1-ylbenzoic acid. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact. The following information is a synthesis of available safety data for this specific compound and general best practices for handling related chemical classes, such as nitro compounds and benzoic acid derivatives.
Hazard Identification and Personal Protective Equipment
This compound is a chemical that requires careful handling due to its potential hazards. While a specific, comprehensive toxicological profile may be limited, the constituent functional groups—a nitro group and a benzoic acid derivative—suggest potential for skin and eye irritation, and possible hazards if inhaled or ingested.[1][2][3] A multi-layered approach to safety, combining engineering controls and appropriate Personal Protective Equipment (PPE), is mandatory when handling this chemical.
A summary of the required personal protective equipment is provided in the table below.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must be worn at all times in the laboratory and conform to EN 166 or OSHA 29 CFR 1910.133 standards.[4] |
| Face Protection | Face Shield | Recommended when there is a significant risk of splashing or dust generation.[4][5] |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable choice for short-term protection.[4][6] Always inspect gloves for integrity before each use and change them immediately upon contamination.[4] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned.[1][4] |
| Respiratory Protection | Dust mask or respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or if working outside of a fume hood.[4][7] |
Operational Plan for Safe Handling
A systematic approach is crucial when working with this compound.
-
Preparation and Engineering Controls :
-
Weighing and Transfer :
-
During the Experiment :
-
Storage :
Caption: Workflow for Handling this compound.
Spill Management Protocol
-
Evacuate : Evacuate personnel from the immediate spill area.
-
Ventilate : Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Don PPE : Put on the appropriate PPE, including respiratory protection.
-
Contain the Spill :
-
For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste. Avoid actions that could generate dust.[4]
-
For a solution, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
-
Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose : Dispose of all contaminated materials as hazardous waste.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste : Collect any solid waste, including contaminated PPE and spill cleanup materials, in a clearly labeled, sealed container.
-
Liquid Waste : Collect liquid waste in a dedicated, labeled, and sealed container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
Disposal : Dispose of all waste in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures. Do NOT wash into the sewer.[3]
First Aid Measures
-
In case of eye contact : Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3][7]
-
In case of skin contact : Quickly remove contaminated clothing and wash contaminated skin immediately with large amounts of soap and water. Seek medical attention if irritation persists.[3]
-
If inhaled : The individual should be removed from exposure and immediately moved to an area with fresh air. Seek medical attention immediately.[3]
-
If ingested : Do NOT induce vomiting. Get medical aid immediately. Rinse mouth and drink 2-4 cupfuls of milk or water.[3]
References
- 1. SDS of Benzoic Acid: Important Data and Information Collected – KHA Online-SDS Management [kha.com]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. ehs.com [ehs.com]
- 4. benchchem.com [benchchem.com]
- 5. epa.gov [epa.gov]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

